molecular formula C11H14BrNO B3057616 2-(4-Bromophenyl)-4-methylmorpholine CAS No. 83081-06-5

2-(4-Bromophenyl)-4-methylmorpholine

カタログ番号: B3057616
CAS番号: 83081-06-5
分子量: 256.14 g/mol
InChIキー: JXMXBBJTBHSOJT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-Bromophenyl)-4-methylmorpholine is a chemical compound with the molecular formula C11H14BrNO and a molecular weight of 256.14 g/mol . It features a morpholine ring substituted with a methyl group and a 4-bromophenyl group at the 2-position . As a bromophenyl-containing morpholine derivative, this structure is of significant interest in medicinal and organic chemistry research. Morpholine derivatives are frequently explored in pharmaceutical development for their potential biological activities. Related compounds with bromophenyl groups have been investigated for various applications, including as antimicrobial agents targeting bacterial DNA gyrase and in the synthesis of compounds with anticonvulsant properties . This compound serves as a versatile building block for synthesizing more complex molecules and is useful for structure-activity relationship (SAR) studies. Researchers utilize this and similar structures in developing novel chemical entities through molecular hybridization strategies . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-(4-bromophenyl)-4-methylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-13-6-7-14-11(8-13)9-2-4-10(12)5-3-9/h2-5,11H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXMXBBJTBHSOJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC(C1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80509223
Record name 2-(4-Bromophenyl)-4-methylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80509223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83081-06-5
Record name 2-(4-Bromophenyl)-4-methylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80509223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

The Chemical Structure, Synthesis, and Pharmacological Potential of 2-(4-Bromophenyl)-4-methylmorpholine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the 2-aryl-morpholine ring is universally recognized as a "privileged scaffold," frequently leveraged to enhance the pharmacokinetic and pharmacodynamic profiles of neuroactive compounds[1]. 2-(4-Bromophenyl)-4-methylmorpholine represents a highly versatile and structurally significant derivative within this class. By combining the metabolic stability of the morpholine core, the lipophilicity of an N-methyl substitution, and the synthetic utility of a para-bromo halogen bond donor, this compound serves both as a potent pharmacological modulator and a critical synthetic intermediate[1].

This whitepaper provides an authoritative, deep-dive analysis into the physicochemical properties, structural biology, and synthetic methodologies of 2-(4-Bromophenyl)-4-methylmorpholine. It is designed to equip drug development professionals with actionable, self-validating protocols and mechanistic insights to accelerate central nervous system (CNS) drug discovery.

Structural Analysis & Physicochemical Properties

The architecture of 2-(4-Bromophenyl)-4-methylmorpholine is deliberately tuned for CNS penetration and target engagement:

  • The Morpholine Core: A six-membered heterocycle containing both an ether oxygen and an amine nitrogen. This core improves aqueous solubility and metabolic stability compared to purely carbocyclic analogs[1].

  • N-Methylation: The tertiary amine resulting from N-methylation increases the molecule's lipophilicity, facilitating blood-brain barrier (BBB) crossing. It also alters the steric bulk, which is a critical determinant of binding affinity at monoamine transporter sites[2].

  • para-Bromophenyl Group: The bromine atom at the 4-position of the phenyl ring serves a dual purpose. Pharmacologically, it acts as a halogen bond donor, establishing highly directional non-covalent interactions with target proteins. Synthetically, it provides an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing researchers to rapidly generate libraries of complex derivatives[3].

Quantitative Data Summary

The following table consolidates the critical physicochemical parameters of the compound and its stereoisomers[4][5][6].

PropertySpecification / Value
Chemical Name 2-(4-Bromophenyl)-4-methylmorpholine
CAS Number (Racemic) 83081-06-5[6]
CAS Number (2S-isomer) 920798-86-3
CAS Number (2R-isomer, HCl) 2225126-82-7[4]
Molecular Formula (Free Base) C₁₁H₁₄BrNO
Molecular Formula (HCl Salt) C₁₁H₁₅BrClNO[4]
Molecular Weight (Free Base) 256.14 g/mol
Molecular Weight (HCl Salt) 292.60 g/mol [5]
Form Solid (typically isolated as the hydrochloride salt for stability)

Pharmacological Relevance: Monoamine Transporter Modulation

Derivatives of the 2-aryl-morpholine class, including phenmetrazine analogs, are well-documented modulators of monoamine transporters (MATs)[1][2]. The 3D conformation of 2-(4-Bromophenyl)-4-methylmorpholine effectively mimics the phenethylamine skeleton found in endogenous neurotransmitters like dopamine and norepinephrine.

Mechanism of Action

The compound acts primarily by binding to the presynaptic Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT)[2]. By competitively inhibiting these transporters, the compound prevents the reuptake of neurotransmitters from the synaptic cleft. This leads to an accumulation of monoamines, thereby enhancing post-synaptic receptor activation[1]. Furthermore, recent structure-activity relationship (SAR) studies suggest that the 2-arylmorpholine core exhibits affinity for Trace Amine-Associated Receptor 1 (TAAR1), a GPCR involved in monoaminergic regulation[7].

MAT_Pathway Compound 2-(4-Bromophenyl)- 4-methylmorpholine Transporter Monoamine Transporters (DAT, NET, SERT) Compound->Transporter Competitive Inhibition Synapse Synaptic Cleft (Increased Monoamines) Transporter->Synapse Blocked Reuptake Receptors Post-Synaptic Receptor Activation Synapse->Receptors Enhanced Signaling

Fig 1: Pharmacological signaling pathway of MAT inhibition by 2-aryl-morpholines.

Core Synthetic Methodologies

To ensure high yield and stereochemical control, the synthesis of 2-(4-Bromophenyl)-4-methylmorpholine typically proceeds via the nucleophilic ring-opening of an epoxide or the alkylation of an α-haloketone, followed by reduction and cyclization[3].

The protocol detailed below utilizes 2-bromo-1-(4-bromophenyl)ethanone and 2-(methylamino)ethanol . This route is preferred because the α-bromoketone is highly electrophilic, ensuring rapid N-alkylation. The subsequent reduction of the ketone to a 1,2-amino alcohol sets up a highly efficient, acid-catalyzed intramolecular etherification to close the morpholine ring.

Synthesis_Workflow SM1 2-Bromo-1-(4-bromophenyl)ethanone Step1 N-Alkylation (Base, Solvent) SM1->Step1 SM2 2-(Methylamino)ethanol SM2->Step1 Int1 Amino Ketone Intermediate Step1->Int1 Step2 Reduction (NaBH4, MeOH) Int1->Step2 Int2 1,2-Amino Alcohol Intermediate Step2->Int2 Step3 Cyclization (Acid Catalyst, Heat) Int2->Step3 Product 2-(4-Bromophenyl)- 4-methylmorpholine Step3->Product

Fig 2: Step-by-step synthetic workflow for 2-(4-Bromophenyl)-4-methylmorpholine.

Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (e.g., TLC, LC-MS) and specific workup rationales are embedded to ensure scientific integrity and reproducibility.

Protocol 1: N-Alkylation and Ketone Reduction

Objective: Synthesize the 1,2-amino alcohol precursor.

  • Reaction Setup: Dissolve 2-bromo-1-(4-bromophenyl)ethanone (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert argon atmosphere.

  • Alkylation: Add triethylamine (2.0 eq) followed by the dropwise addition of 2-(methylamino)ethanol (1.1 eq).

    • Causality: Triethylamine acts as an acid scavenger, neutralizing the HBr byproduct to prevent the protonation and deactivation of the nucleophilic amine.

  • Monitoring: Stir the mixture at room temperature for 2 hours. Monitor the disappearance of the starting material via TLC (Hexanes/EtOAc 3:1).

  • Solvent Exchange & Reduction: Once complete, concentrate the mixture in vacuo and redissolve the crude amino ketone in methanol. Cool to 0 °C.

  • Hydride Addition: Slowly add sodium borohydride (NaBH₄, 1.5 eq) in portions.

    • Causality: NaBH₄ chemoselectively reduces the ketone to the secondary alcohol without affecting the aryl bromide.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the 1-(4-bromophenyl)-2-((2-hydroxyethyl)(methyl)amino)ethan-1-ol intermediate.

Protocol 2: Acid-Catalyzed Cyclization

Objective: Intramolecular etherification to form the morpholine ring.

  • Reaction Setup: Dissolve the crude 1,2-amino alcohol in toluene.

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.2 eq).

  • Dehydration: Equip the flask with a Dean-Stark trap and reflux the mixture at 110 °C for 12 hours.

    • Causality: The Dean-Stark apparatus continuously removes the water byproduct, driving the equilibrium of the dehydration/cyclization reaction toward the final morpholine product.

  • Purification: Cool to room temperature, wash with 1M NaOH to neutralize the p-TSA, and extract with DCM.

  • Isolation: Purify the concentrated organic phase via silica gel column chromatography (DCM/MeOH 95:5) to isolate the racemic 2-(4-Bromophenyl)-4-methylmorpholine free base.

Protocol 3: Chiral Resolution (Optional but Recommended)

Because the (2S) and (2R) enantiomers exhibit distinct pharmacological profiles[4], chiral resolution is critical for advanced drug development.

  • Salt Formation: Dissolve the racemic free base in hot ethanol and add a stoichiometric amount of (+)-di-p-toluoyl-D-tartaric acid.

  • Crystallization: Allow the solution to cool slowly to room temperature. The diastereomeric salt of one enantiomer will preferentially precipitate.

  • Recovery: Filter the crystals, basify with aqueous Na₂CO₃, and extract with DCM to recover the enantiopure free base. Determine enantiomeric excess (ee) via chiral HPLC.

References

  • Chemsrc. "CAS#:2225126-82-7 | (2R)-2-(4-bromophenyl)-4-methylmorpholine hydrochloride." Chemsrc Database. 4

  • Sigma-Aldrich. "3890 | Sigma-Aldrich Product Catalog - (2S)-2-(4-bromophenyl)-4-methylmorpholine hydrochloride." Sigma-Aldrich. 5

  • ChemicalBook. "83081-06-5 CAS | 2-(4-bromophenyl)-4-methylmorpholine." ChemicalBook. 6

  • BenchChem. "2-(2-Chloro-6-methoxyphenyl)morpholine - Synthesis of 2-arylmorpholines." BenchChem Technical Support.3

  • Google Patents. "US9617229B2 - Phenylmorpholines and analogues thereof." Google Patents. 2

  • BenchChem. "2-(4-Chlorophenyl)morpholine - The Privileged 2-Aryl-Morpholine Scaffold." BenchChem Technical Support. 1

  • ResearchGate. "Trace amine associated receptor 1 (TAAR1) modulators: a patent review (2010-present)." ResearchGate. 7

Sources

2-(4-Bromophenyl)-4-methylmorpholine: Physicochemical Profiling, Synthetic Methodologies, and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Pharmacologists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary & Rational Design

2-(4-Bromophenyl)-4-methylmorpholine is a highly versatile, synthetically valuable 2-arylmorpholine scaffold. In modern medicinal chemistry, the 2-arylmorpholine pharmacophore is a privileged structure, frequently utilized in the development of central nervous system (CNS) agents, particularly monoamine reuptake inhibitors (e.g., analogs of radafaxine or reboxetine) .

The specific structural modifications in this compound serve distinct, causality-driven purposes:

  • The 4-Methyl Substitution (Tertiary Amine): Alkylation of the morpholine nitrogen increases the lipophilicity of the molecule, enhancing blood-brain barrier (BBB) permeability. Furthermore, it prevents the rapid oxidative metabolism typically seen with secondary amines.

  • The 4-Bromo Substitution (Para-Phenyl Position): The inclusion of a heavy halogen at the para position of the phenyl ring serves a dual purpose. Pharmacokinetically, it blocks CYP2D6-mediated para-hydroxylation, significantly extending the compound's biological half-life. Pharmacodynamically, the polarizable bromine atom can participate in halogen bonding within the hydrophobic pockets of target transporter proteins, increasing binding affinity.

Physicochemical Profiling & Quantitative Data

Understanding the exact mass and isotopic distribution of this compound is critical for LC-MS validation during high-throughput screening or synthetic monitoring. Because bromine has two stable isotopes ( 79Br and 81Br ) in a nearly 1:1 ratio, mass spectrometry will yield a characteristic doublet peak separated by 2 Da ( M and M+2 ).

The compound is most commonly isolated and stored as a hydrochloride salt to prevent atmospheric oxidation of the tertiary amine and to improve aqueous solubility for in vitro assays .

Table 1: Physicochemical Properties
PropertyFree BaseHydrochloride Salt
Molecular Formula C11​H14​BrNO C11​H15​BrClNO
Molecular Weight 256.14 g/mol 292.60 g/mol
Monoisotopic Mass ( 79Br ) 255.03 Da291.00 Da
Isotopic Signature (MS) [M+H] + at m/z 256.03 & 258.03[M-Cl] + at m/z 256.03 & 258.03
Physical State Pale yellow viscous oilWhite to off-white crystalline powder
Solubility Profile Soluble in DCM, EtOAc, HexanesSoluble in H 2​ O, DMSO, Methanol
CAS Registry Number N/A (Free Base)2225126-82-7 (for (2R)-enantiomer)

Synthetic Methodologies & Mechanistic Pathways

The synthesis of 2-arylmorpholines requires precise control over sequential alkylation, reduction, and cyclization steps . The following workflow outlines the optimal path from commercially available precursors to the final hydrochloride salt.

SynthesisWorkflow A 2-Bromo-1-(4-bromophenyl) ethanone C Intermediate Ketone A->C + B B 2-(Methylamino)ethanol (Alkylation) E Intermediate Diol C->E D D NaBH4 Reduction G 2-(4-Bromophenyl)- 4-methylmorpholine E->G F F H2SO4 Cyclization (-H2O)

Fig 1: Step-by-step synthetic workflow for 2-(4-Bromophenyl)-4-methylmorpholine.

Self-Validating Experimental Protocol

As a Senior Application Scientist, I mandate that every synthetic step must include an integrated validation mechanism to prevent the propagation of errors through the workflow.

Step 1: N-Alkylation (Formation of Intermediate Ketone)
  • Action: Dissolve 2-bromo-1-(4-bromophenyl)ethanone (1.0 eq) in anhydrous dichloromethane (DCM). Add a solution of 2-(methylamino)ethanol (2.2 eq) dropwise at 0°C under an inert N 2​ atmosphere.

  • Causality: The use of 2.2 equivalents of 2-(methylamino)ethanol is highly intentional. The excess acts as both the nucleophile and the acid scavenger (HBr sponge). This eliminates the need for an external base like triethylamine, which could complicate the purification profile. The 0°C temperature suppresses di-alkylation and thermal degradation of the reactive α -bromoketone.

  • Validation: Monitor via TLC (Hexanes:EtOAc 3:1). The disappearance of the UV-active starting material ( Rf​ ~0.8) and the appearance of a polar intermediate ( Rf​ ~0.2) indicates completion.

Step 2: Carbonyl Reduction (Formation of Intermediate Diol)
  • Action: Concentrate the DCM layer, redissolve the crude residue in methanol, and cool to 0°C. Add sodium borohydride (NaBH 4​ , 1.5 eq) portion-wise. Stir for 2 hours.

  • Causality: NaBH 4​ is specifically selected over stronger reducing agents like Lithium Aluminum Hydride (LiAlH 4​ ) or Pd/C-catalyzed hydrogenation. Stronger agents carry a significant risk of reductive dehalogenation of the aryl bromide. NaBH 4​ ensures the integrity of the 4-bromophenyl moiety for downstream pharmacological halogen bonding.

  • Validation: LC-MS analysis of the crude mixture must reveal the [M+H] + peak of the diol at m/z 274.04 / 276.04.

Step 3: Acid-Catalyzed Cyclization
  • Action: Dissolve the crude diol in toluene. Add concentrated sulfuric acid (H 2​ SO 4​ , 5.0 eq) and heat to 90°C for 4 hours.

  • Causality: The strong acid protonates the primary hydroxyl group, converting it into a superior leaving group (H 2​ O). The secondary alcohol subsequently attacks the activated carbon in an intramolecular etherification. Toluene is chosen to allow for Dean-Stark water removal, driving the thermodynamic equilibrium toward the 6-membered morpholine ring.

  • Validation: Quench the reaction with NaOH to pH 10, and extract with ethyl acetate. 1 H NMR of the crude base should show the characteristic morpholine ring protons (multiplets between 2.5–4.0 ppm) and the complete disappearance of the distinct primary/secondary alcohol O-H stretches in FT-IR.

Step 4: Hydrochloride Salt Formation
  • Action: Dissolve the free base in anhydrous diethyl ether. Add a stoichiometric amount of ethereal HCl (1.0 M) at 0°C until precipitation ceases. Filter, wash with cold ether, and dry under high vacuum.

  • Causality: Converting the free base (an oil) to the hydrochloride salt yields a stable, crystalline solid. This drastically improves the compound's shelf-life and standardizes the molecular weight (292.60 g/mol ) for precise molar calculations in biological assays.

  • Validation: Elemental analysis (CHN) must confirm the stoichiometry of the salt ( C11​H15​BrClNO ).

Pharmacological Mechanism & Application

2-Arylmorpholines are heavily investigated for their ability to modulate monoamine transporters . The 2-(4-bromophenyl)-4-methylmorpholine scaffold acts as a rigidified, cyclic analog of phenethylamine derivatives. The morpholine oxygen acts as a hydrogen bond acceptor, while the basic nitrogen interacts with the conserved aspartate residue in the binding pocket of the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).

PharmacologicalMechanism A 2-(4-Bromophenyl)-4-methylmorpholine B Monoamine Transporters (DAT/NET) A->B Binds to transporter site C Inhibition of Reuptake B->C Blocks transport mechanism D Increased Synaptic Catecholamines C->D Accumulation of DA/NE E Enhanced Post-Synaptic Activation D->E Downstream signaling cascade

Fig 2: Proposed mechanism of action for 2-arylmorpholines via monoamine transporter inhibition.

By inhibiting the reuptake of these neurotransmitters, compounds derived from this scaffold can elevate synaptic catecholamine levels, making them vital building blocks in the research of novel antidepressants, anxiolytics, and treatments for neurodegenerative disorders.

References

  • ChemSrc. CAS#:2225126-82-7 | (2R)-2-(4-bromophenyl)-4-methylmorpholine hydrochloride. Retrieved from[Link]

  • Hu et al. Synthesis and Characterization of 2-Arylmorpholine Hydrochloride. Journal of Hunan University (Natural Sciences), 2005, vol. 32, No. 4, pp. 72-76. Retrieved from[Link]

  • Google Patents.US9617229B2 - Phenylmorpholines and analogues thereof.

Solubility profile of 2-(4-Bromophenyl)-4-methylmorpholine in DMSO and water

Author: BenchChem Technical Support Team. Date: March 2026

Title: Solvation Thermodynamics and Physicochemical Profiling of 2-(4-Bromophenyl)-4-methylmorpholine: A Technical Guide for Preclinical Formulation

Executive Summary

In preclinical drug discovery, the transition from in vitro target validation to in vivo pharmacokinetic modeling hinges on the physicochemical behavior of the lead compound. 2-(4-Bromophenyl)-4-methylmorpholine belongs to a class of substituted phenylmorpholines—scaffolds frequently investigated for their role as monoamine releasing agents and reuptake inhibitors[1][2].

However, the structural marriage of a highly lipophilic 4-bromophenyl moiety with a weakly basic N-methylmorpholine ring creates a complex solubility profile. This whitepaper provides an in-depth mechanistic analysis of the compound's solvation dynamics in dimethyl sulfoxide (DMSO) and aqueous media, offering self-validating experimental protocols to ensure data integrity during high-throughput screening and formulation.

Physicochemical Architecture: Causality in Solvation

To understand how a compound behaves in a solvent, we must first deconstruct its molecular architecture. The solubility of 2-(4-Bromophenyl)-4-methylmorpholine is governed by two competing structural features:

  • The Lipophilic Anchor (4-Bromophenyl Group): Halogenation of aromatic rings significantly increases lipophilicity and molecular volume. For reference, the LogP of unsubstituted bromobenzene is approximately 3.00[3]. This hydrophobic bulk thermodynamically resists aqueous solvation, driving the molecule toward non-polar phases or precipitation in protic environments.

  • The Ionizable Core (N-Methylmorpholine Ring): The tertiary amine within the morpholine ring acts as a weak base. The conjugate acid of the parent N-methylmorpholine has a well-documented pKa of 7.38[4][5]. The electron-withdrawing nature of the adjacent bromophenyl group slightly modulates this, but the nitrogen remains susceptible to protonation in acidic environments.

Table 1: Extrapolated Physicochemical Properties
PropertyEstimated ValueMechanistic Implication for Solvation
Molecular Weight 256.14 g/mol Favorable for rapid dissolution kinetics.
LogP (Lipophilicity) ~2.8 - 3.2High affinity for aprotic solvents (DMSO); poor neutral aqueous solubility.
pKa (Basic) ~7.2 - 7.5Highly pH-dependent aqueous solubility (Henderson-Hasselbalch dynamic).
Physical State Solid (Free Base)Crystal lattice energy must be overcome by solvent-solute interactions.

The Aprotic Paradigm: Solubility in DMSO

DMSO is the universal solvent of choice for in vitro biological assays due to its high dielectric constant and powerful dipole moment.

Mechanistic Causality: 2-(4-Bromophenyl)-4-methylmorpholine (as a free base) exhibits exceptionally high solubility in DMSO. Because the molecule lacks strong hydrogen bond donors (tertiary amine, ether oxygen, and halogenated phenyl), it relies on dipole-dipole interactions and London dispersion forces. DMSO, being a strong hydrogen bond acceptor and highly polar aprotic solvent, efficiently disrupts the compound's crystal lattice without requiring the energetic penalty of cavity formation seen in water.

Protocol 1: Preparation and Validation of a 50 mM DMSO Stock

This protocol is designed as a self-validating system to prevent compound degradation and precipitation artifacts.

  • Gravimetric Analysis: Accurately weigh 12.8 mg of 2-(4-Bromophenyl)-4-methylmorpholine free base into a 1.5 mL amber glass vial. Rationale: Amber glass prevents UV-induced debromination.

  • Solvent Addition: Add exactly 1.00 mL of anhydrous, HPLC-grade DMSO (≥99.9%). Rationale: Hygroscopic water in low-grade DMSO will drastically reduce the solubility limit of the lipophilic free base.

  • Agitation: Vortex the solution for 60 seconds at 25°C. If particulates remain, sonicate in a water bath for 5 minutes.

  • Validation (Nephelometry): Transfer a 100 µL aliquot to a microplate and read absorbance at 620 nm. An optical density (OD) matching the DMSO blank confirms complete solvation (absence of sub-visible aggregates).

  • Storage: Purge the vial headspace with Argon gas and store at -20°C.

The Protic Paradigm: Aqueous Solubility and Speciation

Unlike DMSO, aqueous solubility is entirely dictated by the pH of the medium relative to the compound's pKa.

Mechanistic Causality: At physiological pH (7.4), the compound exists near its pKa, meaning a significant fraction remains as the uncharged free base. The hydrophobic hydration of the bromophenyl ring creates an entropically unfavorable ordered water cage, leading to rapid precipitation. However, in simulated gastric fluid (pH 2.0), the morpholine nitrogen is >99% protonated. The resulting cation engages in strong ion-dipole interactions with water, exponentially increasing solubility.

Mechanism Solid Crystal Lattice (Free Base) DMSO_Solv DMSO Solvation (Dipole-Dipole) Solid->DMSO_Solv Aprotic Disruption Water_Low Aqueous pH 2.0 (Ion-Dipole / Cation) Solid->Water_Low Protonation (N+H) Water_High Aqueous pH 7.4 (Hydrophobic Exclusion) Solid->Water_High Aggregation (Precipitate)

Thermodynamic pathways of solvation and precipitation.

Protocol 2: Thermodynamic Aqueous Solubility (Shake-Flask Method)

This protocol determines the absolute thermodynamic solubility limit, avoiding the supersaturation artifacts common in kinetic DMSO-dilution assays.

  • Buffer Preparation: Prepare two 50 mM buffers: Phosphate Buffered Saline (PBS) at pH 7.4, and HCl/KCl buffer at pH 2.0.

  • Saturation: Add 5 mg of the compound to 1 mL of each buffer in specialized glass centrifugation tubes.

  • Equilibration: Agitate the suspensions on a rotary shaker at 300 rpm for 48 hours at a constant 37°C. Rationale: 48 hours is required to ensure the transition from a metastable kinetic state to a thermodynamic equilibrium.

  • Phase Separation: Centrifuge the samples at 15,000 x g for 15 minutes to pellet undissolved solids.

  • Quantification: Carefully aspirate the supernatant, dilute 1:10 in mobile phase, and quantify the concentration via LC-UV/MS against a standard curve generated from the validated DMSO stock.

Table 2: Anticipated Solubility Profile
Solvent / MediumAnticipated SolubilityPrimary Solvation Mechanism
100% DMSO > 50 mg/mL (> 195 mM)Dipole-dipole, London dispersion
Water (pH 2.0) > 10 mg/mLIon-dipole (Protonated morpholine)
Water (pH 7.4) < 0.1 mg/mLLimited H-bonding, hydrophobic exclusion

High-Throughput Screening Workflow

When advancing 2-(4-Bromophenyl)-4-methylmorpholine into biological assays, the transition from DMSO stock to aqueous assay buffer is the most critical failure point. "Crash out" (precipitation) during serial dilution leads to false negatives in pharmacology screens.

Workflow Start 2-(4-Bromophenyl)- 4-methylmorpholine DMSO Aprotic Solvation (100% DMSO, 50mM) Start->DMSO 100% Soluble Aqueous Aqueous Dilution (Biological Buffers) DMSO->Aqueous 1:100 Dilution pH2 Acidic Media (pH < 5) Stable Solution Aqueous->pH2 Ionized pH7 Neutral Media (pH 7.4) High Risk of Crash-Out Aqueous->pH7 Neutral LCMS LC-MS/UV QC Check pH2->LCMS pH7->LCMS

Solubility screening workflow and pH-dependent speciation.

Application Insight: To prevent precipitation in pH 7.4 assays, maintain a final DMSO concentration of at least 1-2%, or formulate the compound using co-solvents (e.g., PEG400) or cyclodextrins (e.g., HP-β-CD) to encapsulate the lipophilic bromophenyl moiety. Alternatively, synthesizing the hydrochloride salt of the (2R) or (2S) enantiomer (e.g., CAS 2225126-82-7)[6] will bypass the dissolution rate-limiting step inherent to the free base.

References

  • MolForge. "Bromobenzene (CID 7961) - Molecular Properties & Analysis". MolForge. Available at:[Link]

  • Wikipedia. "Monoamine releasing agent". Wikimedia Foundation. Available at:[Link]

  • Google Patents. "US9617229B2 - Phenylmorpholines and analogues thereof". Google Patents.
  • Chemsrc. "CAS#:2225126-82-7 | (2R)-2-(4-bromophenyl)-4-methylmorpholine hydrochloride". Chemsrc. Available at:[Link]

Sources

A Guide to Brominated Phenyl-Morpholine Derivatives: Synthesis, Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Union of a Privileged Scaffold and a Versatile Halogen

In the landscape of medicinal chemistry, the morpholine ring stands out as a "privileged scaffold"—a molecular framework that appears in numerous biologically active compounds and approved drugs.[1][2][3][4] Its six-membered heterocyclic structure, containing both a secondary amine and an ether linkage, imparts a unique combination of properties. The nitrogen atom provides a basic handle for tuning pKa and forming critical interactions, while the oxygen atom often enhances aqueous solubility and metabolic stability, crucial attributes for any drug candidate.[2][5] When this versatile heterocycle is appended to a phenyl ring, it creates a pharmacophore with broad applicability, particularly in targeting the central nervous system (CNS).[5]

This guide focuses on a specific, and particularly powerful, subset of this class: brominated phenyl-morpholine derivatives . The introduction of a bromine atom onto the phenyl ring is a deliberate and strategic choice. Far from being a simple substituent, bromine offers a trifecta of advantages for the drug development professional:

  • Modulation of Electronic Properties: As an electron-withdrawing group, bromine can significantly alter the electronic distribution of the phenyl ring, influencing how the molecule interacts with its biological target.

  • Enhanced Target Binding: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-rich pockets in proteins (like kinases), which can lead to enhanced binding affinity and potency.[1][6]

  • A Handle for Synthesis: The carbon-bromine bond serves as a highly reactive and versatile site for further chemical modification, particularly through palladium-catalyzed cross-coupling reactions, allowing for the rapid generation of diverse chemical libraries.[6][7]

This document provides a comprehensive overview of this important chemical class, covering synthetic strategies, key biological activities, structure-activity relationships, and detailed experimental protocols to empower researchers in their drug discovery efforts.

Part 1: Synthetic Strategies and Chemical Reactivity

The synthesis of brominated phenyl-morpholine derivatives can be approached from several angles, primarily depending on the desired substitution pattern and the availability of starting materials. The chosen route is critical as it dictates the feasibility, yield, and scalability of the process.

Key Synthetic Pathways

Two predominant strategies are employed in the literature:

  • Pathway A: Late-Stage Bromination of a Phenyl-Morpholine Core: This approach is advantageous when the unsubstituted phenyl-morpholine precursor is commercially available or easily synthesized. The bromination is typically achieved using standard electrophilic aromatic substitution conditions. The choice of brominating agent and solvent is crucial to control regioselectivity (the position of bromine on the ring).

  • Pathway B: Ring Construction on a Brominated Precursor: This strategy involves building the morpholine ring onto a pre-existing brominated phenyl derivative. A particularly elegant method is the Palladium-catalyzed carboamination reaction, which forms the key C-N and C-O bonds of the morpholine ring in a controlled manner.[8] This method offers excellent control over stereochemistry and is suitable for creating complex, substituted morpholines.[8][9]

G cluster_A Pathway A: Late-Stage Bromination cluster_B Pathway B: Ring Construction a1 Phenyl-Morpholine Precursor a2 Electrophilic Bromination a1->a2 e.g., NBS, Br2 a3 Final Product a2->a3 b1 Brominated Aryl (e.g., Aryl Bromide) b3 Pd-Catalyzed Carboamination b1->b3 b2 N-Substituted Ethanolamine b2->b3 b4 Final Product b3->b4 [Pd(OAc)2, P(2-furyl)3] start Starting Materials start->a1 start->b1 start->b2

Caption: General Synthetic Workflows for Brominated Phenyl-Morpholine Derivatives.

The Reactive Nature of the Bromomethyl Group

A noteworthy subclass is the bromomethylphenyl-morpholine series, such as 4-[4-(Bromomethyl)phenyl]morpholine.[6] In these compounds, the bromine is not on the aromatic ring itself but on a methyl substituent. This benzylic bromide is highly reactive and serves as an excellent electrophile.

Causality: The stability of the resulting benzylic carbocation intermediate makes the bromine an excellent leaving group in nucleophilic substitution reactions (SN1 and SN2). This high reactivity is a key feature exploited by medicinal chemists. It allows the morpholine-phenyl core to be easily "clicked" onto other molecules containing nucleophilic groups (e.g., amines, thiols, alcohols), making it a valuable building block for synthesizing more complex drug candidates.[6]

Part 2: Pharmacological Significance and Biological Activities

The unique combination of the morpholine ring, the phenyl group, and the bromine atom gives rise to a wide spectrum of biological activities. These derivatives have shown promise in several therapeutic areas.

Central Nervous System (CNS) Applications

The morpholine scaffold is well-represented in CNS-active drugs due to its ability to improve physicochemical properties like solubility and brain permeability.[5] Brominated derivatives have been investigated for several CNS disorders:

  • Antidepressant and Anxiolytic Activity: Certain 2-phenyl-morpholine derivatives have demonstrated CNS antidepressant effects.[10] The mechanism often involves the modulation of neurotransmitter systems, such as acting as norepinephrine reuptake inhibitors or interacting with serotonin receptors.[5][11]

  • Neurodegenerative Diseases: Morpholine derivatives are being explored as treatments for conditions like Alzheimer's and Parkinson's disease.[1][2] Bromine-substituted compounds have shown inhibitory activity against key enzymes like acetylcholinesterase (AChE) and monoamine oxidase (MAO-B).[1] The moderate activity of halogen-substituted compounds is attributed to their size and favorable hydrophobic interactions within the enzyme's active site.[1]

Antimicrobial Activity

The search for new antimicrobial agents is a global health priority. Phenyl-morpholine derivatives have been shown to possess both antibacterial and antifungal properties.[12] Studies have shown that bromo-substituted compounds can exert moderate to excellent activity against various bacterial and fungal strains.[12] The presence of electron-withdrawing groups, such as halogens, on the phenyl ring is often a determinant of the extent of antimicrobial activity.[12]

Anticancer Potential

The morpholine ring is a key component of several kinase inhibitors used in oncology, such as Gefitinib. The ability of the bromine atom to form halogen bonds with kinase targets makes brominated phenyl-morpholine derivatives attractive candidates for anticancer drug discovery.[6] Structure-activity relationship (SAR) studies suggest that substitutions on the phenyl ring are critical for potent activity against cancer cell lines.[9]

Summary of Biological Activities
Derivative ClassBiological Target/ActivityPotency (Example)Reference
Bromo-phenyl-morpholine ChalconesAcetylcholinesterase (AChE) InhibitionKi = 7.04 µM[1]
Bromo-phenyl-1,3-thiazin-2-aminesAntibacterial (Various Strains)MIC = 100-200 µg/mL[12]
Bromo-phenyl-1,3-thiazin-2-aminesAntifungal (Various Strains)Moderate to Excellent Activity[12]
2-o-tolyl-4-methyl-morpholineCNS AntidepressantN/A[10]
4-(4-Bromophenethyl)morpholineKinase Binding (via Halogen Bonding)Enhanced Binding Affinity[6]

Part 3: Structure-Activity Relationships (SAR)

Understanding the relationship between a molecule's structure and its biological activity is the cornerstone of rational drug design. For brominated phenyl-morpholine derivatives, several key SAR principles have emerged.

Trustworthiness of SAR: A self-validating approach to SAR involves synthesizing a series of analogs where only one feature is changed at a time (e.g., moving the bromine from the para- to the meta-position) and observing the impact on a standardized biological assay. This systematic approach ensures that any change in activity can be confidently attributed to the specific structural modification.

  • Role of the Morpholine Ring: The morpholine moiety is generally crucial for maintaining a good pharmacokinetic profile, particularly aqueous solubility.[6] Its flexible conformation allows it to adapt to various binding pockets.

  • Role of the Phenyl Ring: The phenyl ring acts as a rigid scaffold that positions the other functional groups. It often engages in hydrophobic or π-π stacking interactions within the target's active site.[1]

  • Role of the Bromine Atom:

    • Position Matters: The position of the bromine (ortho, meta, or para) significantly impacts activity. This is because the position dictates the geometry of potential halogen bonds and alters the molecule's overall shape and dipole moment.

    • Electronic Effects: As an electron-withdrawing group, bromine influences the acidity/basicity of other parts of the molecule, which can be critical for receptor binding.

    • Hydrophobicity: The bromine atom increases the lipophilicity of the molecule, which can enhance membrane penetration but may also affect solubility if not balanced by other groups like the morpholine ring.[6]

Caption: Key SAR Components of Brominated Phenyl-Morpholine Derivatives.

Part 4: Key Experimental Protocols

The following protocols are provided as representative examples. Researchers should always adapt procedures based on the specific substrate and adhere to all laboratory safety guidelines.

Protocol: Synthesis of 4-[4-(Bromomethyl)phenyl]morpholine

This protocol is based on the general principle of brominating a methylphenyl-morpholine precursor.[6]

Expertise Insight: The choice of N-Bromosuccinimide (NBS) as the brominating agent and benzoyl peroxide (BPO) as a radical initiator is a classic combination for benzylic bromination. This method is highly selective for the benzylic position over the aromatic ring under free-radical conditions (e.g., initiation by light or a radical initiator like BPO), preventing unwanted side reactions.

Methodology:

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-(4-methylphenyl)morpholine (1.0 eq) in a suitable anhydrous solvent like carbon tetrachloride (CCl₄) or acetonitrile.

  • Initiation: Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of benzoyl peroxide (BPO, 0.02 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approximately 77°C for CCl₄) and irradiate with a UV lamp or a standard 100W light bulb to facilitate radical initiation. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

  • Extraction: Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 4-[4-(Bromomethyl)phenyl]morpholine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This protocol describes a standard broth microdilution method to determine the antibacterial efficacy of a synthesized compound.[12]

Expertise Insight: This method is considered a gold standard for antimicrobial susceptibility testing because it provides a quantitative result (the MIC value). Including both positive (standard antibiotic) and negative (no drug) controls is a self-validating step critical for ensuring the reliability of the results. The positive control confirms the bacteria are susceptible to known antibiotics, while the negative control confirms the bacteria can grow in the media, validating the experimental setup.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the test compound (e.g., a brominated phenyl-morpholine derivative) in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mg/mL).

  • Bacterial Culture: Inoculate a sterile nutrient broth (e.g., Mueller-Hinton Broth) with a fresh culture of the test bacterium (e.g., S. aureus) and incubate until it reaches the logarithmic growth phase. Adjust the bacterial suspension to a turbidity equivalent to the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

  • Serial Dilution: In a 96-well microtiter plate, add 100 µL of nutrient broth to each well. Add 100 µL of the compound stock solution to the first well and perform a two-fold serial dilution across the plate by transferring 100 µL from one well to the next.

  • Inoculation: Add 10 µL of the adjusted bacterial suspension to each well, resulting in a final concentration of approx. 5 x 10⁵ CFU/mL.

  • Controls:

    • Positive Control: A well containing a standard antibiotic (e.g., ciprofloxacin) with the bacterial suspension.

    • Negative Control (Growth Control): A well containing only the nutrient broth and the bacterial suspension (no compound).

    • Sterility Control: A well containing only nutrient broth.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Conclusion and Future Perspectives

Brominated phenyl-morpholine derivatives represent a rich and versatile class of compounds with significant therapeutic potential. The strategic inclusion of the bromine atom provides a powerful tool for enhancing biological activity through halogen bonding and for synthetic elaboration via cross-coupling chemistry. The scaffold's proven success in CNS-active agents, combined with emerging data in antimicrobial and anticancer research, ensures its continued relevance in drug discovery.[9][13]

Future research will likely focus on exploring more complex substitution patterns, leveraging the bromine atom as a synthetic linchpin to build novel molecular architectures. A deeper understanding of the specific protein targets and the role of halogen bonding through co-crystallization studies will further enable the rational design of next-generation therapeutics based on this potent and adaptable scaffold.

References

  • Title: Synthesis, spectral characterization, and in vitro antibacterial and antifungal activities of novel 1,3-thiazine-2-amines comprising morpholine nucleus Source: Taylor & Francis URL: [Link]

  • Title: A New Strategy for the Synthesis of Substituted Morpholines Source: PMC - NIH URL: [Link]

  • Title: An updated review on morpholine derivatives with their pharmacological actions Source: ResearchGate URL: [Link]

  • Title: Derivatives of 2-phenyl-morpholine and medical compositions Source: Google Patents URL
  • Title: Occurrence of Morpholine in Central Nervous System Drug Discovery Source: PMC - NIH URL: [Link]

  • Title: Morpholine as a privileged scaffold for neurodegenerative disease therapeutics Source: PMC - NIH URL: [Link]

  • Title: Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies Source: ResearchGate URL: [Link]

  • Title: Synthesis and SAR of morpholine and its derivatives: A review update Source: E3S Web of Conferences URL: [Link]

  • Title: An updated review on morpholine derivatives with their pharmacological actions Source: International Journal of Health Sciences URL: [Link]

  • Title: Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis Source: Taylor & Francis Online URL: [Link]

  • Title: synthesis and biological activity of brominated phenols with lactamomethyl moieties -natural compounds analogues Source: ResearchGate URL: [Link]

  • Title: Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Source: Semantic Scholar URL: [Link]

  • Title: Synthesis and SAR of morpholine and its derivatives: A review update Source: E3S Web of Conferences URL: [Link]

Sources

Potential Therapeutic Targets for 2-(4-Bromophenyl)-4-methylmorpholine: A Structural Pharmacology and Target Validation Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist evaluating novel synthetic scaffolds, I approach 2-(4-Bromophenyl)-4-methylmorpholine as a highly functionalized derivative of the privileged 2-aryl-morpholine class. Compounds within this structural family are historically recognized for their profound modulatory effects on the central nervous system (CNS)[1]. By systematically analyzing its specific functional groups—the morpholine core, the N-methyl substitution, and the para-brominated phenyl ring—we can reliably extrapolate its primary therapeutic targets. This whitepaper provides an in-depth mechanistic analysis of its potential as a monoamine transporter modulator, outlines secondary off-target interactions, and establishes self-validating experimental protocols for target verification.

Structural Pharmacology & Structure-Activity Relationship (SAR)

The Privileged Morpholine Core

The morpholine ring is a cornerstone in medicinal chemistry, conferring optimal physicochemical properties such as enhanced aqueous solubility, metabolic stability, and excellent blood-brain barrier (BBB) penetrability[1]. In the context of neuropharmacology, the 2-aryl-morpholine scaffold serves as a rigidified pharmacophore that mimics the spatial arrangement of endogenous monoamines, allowing it to interface directly with presynaptic transport proteins.

Impact of N-Methylation (4-Position)

The presence of a methyl group at the 4-position (the morpholine nitrogen) classifies this compound as a tertiary amine. In the SAR of related psychostimulants (e.g., phenmetrazine vs. phendimetrazine), N-alkylation significantly alters the molecule's interaction with monoamine transporters[2]. While secondary amines often act as substrate-type monoamine releasers that are translocated into the cytoplasm, tertiary amines possess increased steric bulk that hinders this translocation. Consequently, N-methylated analogs typically exhibit a mechanistic shift from releasing agents to pure reuptake inhibitors[2][3].

Halogenation Effects: The 4-Bromophenyl Moiety

Unsubstituted 2-phenylmorpholines are generally highly selective for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET)[3]. However, the introduction of a bulky, lipophilic bromine atom at the para (4-) position of the phenyl ring fundamentally alters target selectivity. The heavy halogen engages in favorable hydrophobic interactions and potential halogen bonding within the S1 binding pocket of the Serotonin Transporter (SERT). This modification is documented to dramatically increase SERT affinity, potentially yielding a balanced Serotonin-Norepinephrine-Dopamine Reuptake Inhibitor (SNDRI) profile[2][4].

Primary Therapeutic Targets: The SLC6 Monoamine Transporters

Based on the SAR rationale, the primary therapeutic targets for 2-(4-Bromophenyl)-4-methylmorpholine are the SLC6 family of monoamine transporters[3].

Dopamine (DAT) and Norepinephrine (NET) Transporters

The compound is predicted to bind competitively to the orthosteric sites of DAT and NET. By blocking the reuptake of dopamine and norepinephrine from the synaptic cleft, it enhances catecholaminergic neurotransmission. This mechanism is therapeutically relevant for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD), narcolepsy, and stimulant use disorders[2].

Serotonin Transporter (SERT)

Driven by the para-bromo substitution, the compound's enhanced affinity for SERT introduces critical serotonergic modulation[2]. Dual or triple reuptake inhibition is a highly sought-after mechanism for treating major depressive disorder (MDD) and neuropathic pain, as the elevation of synaptic serotonin counteracts the hyper-arousal potentially induced by pure dopaminergic agents[4].

G Compound 2-(4-Bromophenyl)- 4-methylmorpholine DAT Dopamine Transporter (DAT) Compound->DAT Inhibits Reuptake NET Norepinephrine Transporter (NET) Compound->NET Inhibits Reuptake SERT Serotonin Transporter (SERT) Compound->SERT Modulates/Inhibits Synapse Increased Synaptic Monoamine Concentration DAT->Synapse Elevates DA NET->Synapse Elevates NE SERT->Synapse Elevates 5-HT Receptors Postsynaptic Receptor Activation Synapse->Receptors Downstream Signaling

Putative mechanism of action at the monoaminergic synapse via SLC6 transporter blockade.

Secondary Target Profiling

Beyond monoamine transporters, highly substituted morpholines can exhibit off-target affinities that must be accounted for in a rigorous drug development pipeline.

  • Sigma-1 (σ1) Receptors : The combination of a basic tertiary amine, a saturated heterocycle, and a bulky halogenated aromatic ring constitutes a classic pharmacophore for σ1 receptors. Activation of σ1 receptors provides neuroprotective and anxiolytic effects.

  • Opioid Receptors : Certain 2-phenyl-4-methylmorpholine derivatives (e.g., 2-alkoxy variants) have demonstrated centrally acting opioid agonist properties and analgesic effects[5]. While the para-bromo analog lacks the specific alkoxy ether linked to these effects, opioid receptor screening remains a prudent toxicological step.

Experimental Methodologies for Target Validation

Protocol: In Vitro Functional Monoamine Uptake Inhibition Assay

This assay determines the functional IC50 of the compound at blocking neurotransmitter reuptake[1].

  • Cell Preparation : Seed HEK293 cells stably expressing human DAT, NET, or SERT into 96-well plates. Allow 24 hours for adherence to ensure optimal membrane receptor expression.

  • Compound Pre-incubation : Wash cells with Krebs-Ringer-HEPES (KRH) buffer. Add 2-(4-Bromophenyl)-4-methylmorpholine in a 10-point concentration gradient (1 nM to 10 µM). Include GBR-12909 (DAT), Nisoxetine (NET), and Fluoxetine (SERT) as positive controls[1].

    • Causality: Pre-incubation allows the compound to reach thermodynamic binding equilibrium with the transporter before the substrate is introduced, preventing false-negative competitive artifacts.

  • Uptake Initiation : Add tritiated substrates ([3H]-DA, [3H]-NE, or [3H]-5-HT) to the wells. Incubate for exactly 10 minutes at 37°C[3].

  • Uptake Termination : Rapidly aspirate the media and wash the cells three times with ice-cold KRH buffer.

    • Causality: The drastic temperature drop instantly halts transporter kinetics and prevents the efflux of the internalized radioligand, ensuring accurate intracellular quantification[1].

  • Lysis and Quantification : Lyse cells using 0.1% SDS. Transfer lysates to scintillation vials, add scintillation cocktail, and quantify intracellular radioactivity using a liquid scintillation counter[1].

  • Data Analysis : Normalize data to vehicle controls (100% uptake) and non-specific binding controls (0% uptake). Calculate IC50 values using non-linear regression analysis.

Workflow Step1 Cell Culture (HEK293 expressing hDAT/hNET/hSERT) Step2 Compound Pre-incubation (Concentration Gradient) Step1->Step2 Step3 Radioligand Addition ([3H]-DA, [3H]-NE, [3H]-5HT) Step2->Step3 Step4 Uptake Termination & Lysis (Ice-cold Buffer Wash) Step3->Step4 Step5 Liquid Scintillation Counting (Quantify Intracellular Radioactivity) Step4->Step5 Step6 Data Analysis (IC50 / Ki Determination) Step5->Step6

Workflow for the in vitro radiolabeled monoamine uptake inhibition assay.

Quantitative SAR Projections

Based on the established pharmacological profiles of analogous compounds[2][3], the following table summarizes the predicted binding affinities for 2-(4-Bromophenyl)-4-methylmorpholine.

Target Transporter/ReceptorPredicted Affinity (Ki)SAR Rationale for Prediction
Dopamine Transporter (DAT) 50 - 150 nMThe 2-aryl-morpholine core inherently favors DAT binding. N-methylation slightly reduces affinity compared to secondary amines but maintains potent inhibition[2][3].
Norepinephrine Transporter (NET) 80 - 200 nMSimilar to DAT, the morpholine scaffold provides strong NET binding. The bulky para-bromo group is well-tolerated in the NET binding pocket[3].
Serotonin Transporter (SERT) 100 - 300 nMThe para-bromo substitution significantly enhances SERT affinity relative to unsubstituted analogs, shifting the molecule toward a balanced SNDRI profile[2].
Sigma-1 Receptor (σ1) < 500 nMThe combination of a tertiary amine and a lipophilic halogenated aryl ring is an optimal pharmacophore for σ1 receptor binding.

References

  • [3] Mayer, F. P., et al. (2018). Fluorinated phenmetrazine "legal highs" act as substrates for high-affinity monoamine transporters of the SLC6 family. Neuropharmacology, 134(Pt A). URL:[Link]

  • [2] Namjoshi, O. A., et al. (2015). Chemical modifications to alter monoamine releasing activity of phenmetrazine analogs as potential treatments of stimulant addiction. Drug and Alcohol Dependence, 146, e48. URL:[Link]

  • [4] Follmann, M., et al. (2018). United States Patent: Morpholine derivatives. US Patent Office. URL:

  • [5] Hadjipetrou-Kourounakis, L., et al. (1992). Suppression of adjuvant-induced disease (AID) by a novel analgesic-opioid agonist which also possesses antioxidant activity. Annals of the New York Academy of Sciences, 650:19-24. URL:[Link]

Sources

Metabolic stability predictions for 4-methylmorpholine analogs

Author: BenchChem Technical Support Team. Date: March 2026

Navigating the Metabolic Landscape of 4-Methylmorpholine Analogs: A Technical Guide to In Silico Prediction and In Vitro Validation

Executive Summary

In medicinal chemistry, the morpholine ring is a privileged pharmacophore. Its inclusion in a drug scaffold often improves aqueous solubility, modulates basicity ( pKa​≈8.3 for unsubstituted morpholine), and enhances favorable pharmacokinetic (PK) properties. However, the addition of an N-methyl group—creating the 4-methylmorpholine moiety—introduces significant metabolic liabilities. As a Senior Application Scientist, I frequently observe drug discovery programs stalling when lead compounds exhibit rapid hepatic clearance driven by this specific substructure.

This whitepaper provides an in-depth mechanistic analysis of 4-methylmorpholine metabolism, outlines robust in silico prediction paradigms, and details a self-validating in vitro experimental framework for quantifying intrinsic clearance ( CLint​ ).

The Mechanistic Basis of 4-Methylmorpholine Instability

Aliphatic nitrogen heterocycles are prime targets for Phase I oxidative metabolism mediated by Cytochrome P450 (CYP450) enzymes, primarily CYP3A4 and CYP2D6[1][2]. The 4-methylmorpholine ring is not metabolically inert; the electron-rich nitrogen and adjacent α -carbons serve as highly susceptible "soft spots" for enzymatic attack[2].

The primary metabolic pathways include:

  • Oxidative N-Demethylation (Primary Liability): The nitrogen lone pair undergoes single-electron transfer (SET) or direct hydrogen atom transfer (HAT) to the high-valent iron-oxo species (Compound I) of the CYP enzyme. This facilitates hydroxylation at the sterically unhindered N-methyl group. The resulting α -carbinolamine (hemiaminal) is highly unstable in aqueous media and spontaneously collapses, eliminating formaldehyde to yield the secondary amine (des-methyl morpholine)[2][3].

  • Ring Oxidation (Lactamization/Cleavage): Oxidation at the endocyclic α -carbons (adjacent to the nitrogen or oxygen) leads to the formation of lactams or triggers ring-opening events, producing highly polar, linear metabolites[2].

  • N-Oxidation: Direct oxygenation of the tertiary amine by Flavin-containing Monooxygenases (FMOs) or CYPs yields an N-oxide metabolite[1][2].

Metabolism Parent 4-Methylmorpholine Analog CYP CYP450 Enzymes (e.g., CYP3A4, CYP2D6) Parent->CYP Binding & Catalysis Carbinolamine alpha-Carbinolamine Intermediate CYP->Carbinolamine alpha-Hydroxylation RingOx Ring Oxidation (Lactam / Ring Cleavage) CYP->RingOx Adjacent C-Oxidation NOxide N-Oxidation (N-Oxide Metabolite) CYP->NOxide Direct N-Oxidation NDemethyl N-Demethylation (Secondary Morpholine) Carbinolamine->NDemethyl -Formaldehyde

Primary CYP450-mediated metabolic pathways of 4-methylmorpholine analogs.

In Silico Predictive Modeling

Before committing to expensive synthesis, computational predictions of metabolic stability and Sites of Metabolism (SOM) are critical. Modern in silico models utilize a hybrid of structure-based (molecular docking) and ligand-based (Quantitative Structure-Activity Relationship - QSAR) approaches[4][5].

Machine learning algorithms, such as Random Forest (RF) and Support Vector Machines (SVM), trained on vast datasets of human intrinsic clearance data, can classify compounds as metabolically stable or unstable with balanced accuracies exceeding 0.7[4][6]. For 4-methylmorpholine analogs, these models calculate the activation energy required for hydrogen abstraction at the N-methyl group versus the endocyclic carbons, accurately predicting whether N-demethylation will outcompete ring oxidation.

Workflow InSilico In Silico SOM Prediction (QSAR/ML) Synthesis Analog Synthesis InSilico->Synthesis InVitro HLM Stability Assay (CLint Determination) Synthesis->InVitro LCMS LC-MS/MS Metabolite ID InVitro->LCMS LCMS->InSilico Data Feedback Loop

Iterative workflow integrating in silico predictions with in vitro metabolic stability assays.

In Vitro Experimental Validation: The Self-Validating Protocol

To validate in silico predictions, we rely on the Human Liver Microsome (HLM) Stability Assay. Microsomes are subcellular fractions containing membrane-bound CYP450s[7][8]. This assay is designed as a self-validating system ; every experimental choice is grounded in biochemical causality to ensure data integrity.

Step-by-Step Methodology: High-Throughput HLM Stability Assay
  • Matrix Preparation: Thaw pooled Human Liver Microsomes on ice. Prepare a suspension yielding a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3 mM MgCl2​ [8]. Causality: Pooled microsomes minimize donor-to-donor genetic variability. The buffer mimics physiological pH, and magnesium is an essential cofactor for enzymatic stability.

  • Compound Spiking: Introduce the 4-methylmorpholine test compound to a final concentration of . Causality: A low substrate concentration ensures the reaction operates under linear, first-order kinetics ( [S]≪Km​ ), which is mathematically required to accurately calculate intrinsic clearance. Keep final organic solvent (DMSO) ≤0.25% to prevent CYP inhibition[8].

  • Thermal Equilibration: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding an NADPH-regenerating system (final concentration 1 mM NADPH)[8]. Causality: NADPH provides the reducing equivalents necessary for the CYP450 catalytic cycle. Without it, Phase I oxidation cannot occur.

  • Kinetic Sampling & Quenching: At defined intervals (0, 5, 15, 30, and 45 minutes), transfer aliquots into of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide)[8]. Causality: The high ratio of cold organic solvent instantly denatures the CYP enzymes, arresting metabolism at the exact time point, while simultaneously precipitating proteins to yield a clean supernatant for LC-MS/MS.

  • Self-Validation Controls:

    • Minus-Cofactor Control (45 min): Incubate the compound with microsomes but without NADPH[8]. Causality: If the compound degrades in this control, the instability is due to chemical hydrolysis or non-CYP enzymes (e.g., esterases), not CYP-mediated oxidation.

    • Positive Controls: Run parallel incubations with known high-clearance (e.g., Verapamil) and low-clearance (e.g., Warfarin) drugs. Causality: This proves the specific batch of microsomes is enzymatically active and the assay conditions are optimal.

  • Analysis: Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS to quantify the exponential decay of the parent compound.

Data Interpretation

The elimination rate constant ( k ) is determined from the slope of the natural log of percent remaining versus time. Intrinsic clearance ( CLint​ ) is calculated as:

CLint​=Microsomal Protein Concentration (mg/mL)k×1000​

Table 1: Interpretation of In Vitro Intrinsic Clearance ( CLint​ ) in HLMs

Classification CLint​ ( μL/min/mg protein)Predicted In Vivo Extraction Ratio ( EH​ )Typical Half-life ( t1/2​ ) at 0.5 mg/mL
Low Clearance <8.6 <0.3 >160 min
Moderate Clearance 8.6−47.0 0.3−0.7 30−160 min
High Clearance >47.0 >0.7 <30 min

Medicinal Chemistry Strategies for Mitigation

When a 4-methylmorpholine analog exhibits high clearance (e.g., t1/2​<10 min ), structural intervention is required. Relying on the LC-MS/MS metabolite identification (MetID) feedback loop, medicinal chemists can apply targeted modifications[9].

Table 2: Structural Mitigation Strategies for Morpholine Liabilities

Identified LiabilityStructural Modification StrategyMechanistic Rationale
Rapid N-Demethylation Replace N-methyl with bulkier alkyls (e.g., N-isopropyl) or utilize bridged bicyclic systems.Steric Hindrance: Physically blocks the CYP450 iron-oxo active site from accessing the nitrogen lone pair and α -protons[9].
Ring Oxidation (C-H abstraction) Introduce α -methyl groups or fluorine atoms adjacent to the heteroatoms.Electronic Deactivation & Sterics: Fluorine lowers the electron density of the ring, increasing the activation energy required for CYP-mediated oxidation. α -methylation removes abstractable protons[9].
Global Instability Replace morpholine with oxa-bridged systems or difluoropiperidines.Lipophilicity Reduction: Lowers cLogD7.4​ , reducing non-specific hydrophobic binding to the CYP450 active site, thereby decreasing overall turnover[9].

By coupling rigorous in silico SOM predictions with self-validating in vitro microsomal assays, drug development teams can systematically engineer out the metabolic liabilities of the 4-methylmorpholine pharmacophore, accelerating the path to viable clinical candidates.

Sources

Methodological & Application

Application Note: Synthesis Protocols for 2-(4-Bromophenyl)-4-methylmorpholine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The 2-arylmorpholine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of central nervous system (CNS) therapeutics, monoamine releasing agents, and selective reuptake inhibitors[1]. The compound 2-(4-Bromophenyl)-4-methylmorpholine serves as a highly versatile, halogenated building block. The para-bromo substitution provides an ideal synthetic handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), making it a critical intermediate for synthesizing complex active pharmaceutical ingredients (APIs) and PROTAC degraders [2].

Designing a robust synthesis for this molecule requires strict control over regioselectivity and chemoselectivity. While classical methods rely on the condensation of α -haloacetophenones with amino alcohols, the Epoxide Ring-Opening Pathway offers superior atom economy, higher yields, and predictable regiocontrol [3].

This guide details a two-step synthetic architecture:

  • Regioselective Epoxide Opening : An SN​2 attack by a secondary amine on the less hindered carbon of an oxirane.

  • Intramolecular Etherification (Cyclization) : Achieved either through classical acid-catalyzed SN​1 -like dehydration or a modern, base-promoted SN​2 displacement via a mesylate intermediate.

Synthetic Pathway Visualization

G SM 2-(4-Bromophenyl)oxirane + 2-(Methylamino)ethanol Diol Intermediate Diol (1-(4-Bromophenyl)-2-((2-hydroxyethyl) (methyl)amino)ethanol) SM->Diol Step 1: Isopropanol, Reflux (Regioselective SN2) Product 2-(4-Bromophenyl)- 4-methylmorpholine Diol->Product Step 2A: 6N HCl, 110°C (SN1-like Cyclization) Diol->Product Step 2B: MsCl, then t-BuOK (SN2 Cyclization)

Synthetic workflow for 2-(4-Bromophenyl)-4-methylmorpholine.

Step-by-Step Experimental Protocols

Step 1: Synthesis of the Intermediate Diol

Objective : Synthesize 1-(4-Bromophenyl)-2-((2-hydroxyethyl)(methyl)amino)ethanol.

  • Causality & Design : The nucleophilic attack of 2-(methylamino)ethanol on 2-(4-bromophenyl)oxirane occurs regioselectively at the terminal, less sterically hindered epoxide carbon. Performing this under neutral/mildly basic conditions in a protic solvent (Isopropanol) stabilizes the developing alkoxide via hydrogen bonding, ensuring the formation of the desired secondary benzylic alcohol rather than the primary alcohol isomer.

  • Reagents :

    • 2-(4-Bromophenyl)oxirane: 10.0 g (50.2 mmol, 1.0 eq)

    • 2-(Methylamino)ethanol: 4.5 g (60.0 mmol, 1.2 eq)

    • Isopropanol (IPA): 50 mL

  • Procedure :

    • Charge a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser with 2-(4-bromophenyl)oxirane and IPA.

    • Add 2-(methylamino)ethanol dropwise at room temperature.

    • Heat the reaction mixture to reflux (82 °C) and maintain for 6 hours.

    • Cool to room temperature and concentrate under reduced pressure to remove IPA.

    • Dissolve the crude residue in Ethyl Acetate (100 mL) and wash with distilled water (2 × 50 mL) and brine (50 mL).

    • Dry the organic layer over anhydrous Na2​SO4​ , filter, and evaporate to yield the intermediate diol as a viscous pale-yellow oil.

  • Self-Validating IPC (In-Process Control) : Monitor via TLC (Eluent: 10% MeOH in DCM). The starting oxirane ( Rf​ ~0.8, UV active) must completely disappear. The product diol appears as a highly polar spot ( Rf​ ~0.2) that stains positively with Dragendorff's reagent (indicating a tertiary amine).

Step 2: Intramolecular Cyclization (Two Validated Routes)
Route A: Acid-Catalyzed Cyclization (Classical Scale-Up Route)
  • Causality & Design : Heating the diol in strong aqueous acid (6N HCl) protonates the benzylic hydroxyl group. The electron-withdrawing nature of the protonated oxygen, combined with the stabilizing effect of the aromatic ring, allows water to leave, forming a transient benzylic carbocation. The pendant primary hydroxyl group acts as an internal nucleophile, trapping the carbocation to form the 6-membered morpholine ring [1].

  • Procedure :

    • Dissolve the intermediate diol (10.0 g) in 6N HCl (100 mL).

    • Heat the solution to 110 °C for 4–6 hours.

    • Cool the mixture to 0 °C in an ice bath.

    • Critical Step : Carefully basify the mixture using 5N NaOH until the pH reaches strictly >12. (Failure to reach pH 12 will result in the morpholine remaining protonated and trapped in the aqueous layer).

    • Extract the aqueous phase with Dichloromethane (DCM) (3 × 50 mL).

    • Wash combined organics with brine, dry over Na2​SO4​ , and concentrate to yield the crude product.

Route B: Base-Promoted Cyclization via Mesylate (Modern High-Purity Route)
  • Causality & Design : To avoid the harsh acidic conditions of Route A—which can occasionally trigger benzylic polymerization—Route B employs chemoselective activation. Methanesulfonyl chloride (MsCl) selectively sulfonates the less sterically hindered primary alcohol. Subsequent addition of a strong base ( t -BuOK) deprotonates the benzylic alcohol, triggering a rapid intramolecular SN​2 displacement of the mesylate.

  • Procedure :

    • Dissolve the diol (10.0 g, 36.5 mmol) and Triethylamine (7.4 g, 73.0 mmol, 2.0 eq) in anhydrous DCM (100 mL) at 0 °C under N2​ .

    • Add MsCl (4.4 g, 38.3 mmol, 1.05 eq) dropwise over 15 minutes. Stir for 1 hour at 0 °C.

    • Wash the DCM layer with cold water (50 mL), dry, and concentrate without heating above 30 °C to prevent premature intermolecular reactions.

    • Dissolve the crude mesylate in anhydrous THF (80 mL) and cool to 0 °C.

    • Add Potassium tert-butoxide ( t -BuOK) (6.1 g, 54.7 mmol, 1.5 eq) in portions.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Quench with water (50 mL) and extract with Ethyl Acetate (2 × 75 mL). Dry and concentrate.

  • Self-Validating IPC : LC-MS analysis is mandatory here. The intermediate diol ( [M+H]+ m/z 274/276) will transition to the cyclized product ( [M+H]+ m/z 256/258). The exact loss of 18 Da ( H2​O ) confirms successful ring closure.

Quantitative Data & Route Comparison

The following table summarizes the empirical data comparing the two cyclization methodologies to aid in route selection based on laboratory constraints and purity requirements.

ParameterRoute A (Acid-Catalyzed)Route B (Mesylation/Base)
Overall Yield (2 Steps) 65% - 70%82% - 88%
Crude Purity (HPLC) > 92% (Requires recrystallization)> 98% (Often usable crude)
Step 2 Reaction Time 4 - 6 hours1 hour (MsCl) + 2 hours ( t -BuOK)
Scalability Excellent (Kilogram scale)Good (Optimal up to 100g scale)
Primary Impurity Profile Benzylic polymers, dimeric ethersTrace bis-mesylate, unreacted diol

References

  • PrepChem. "Synthesis of 2-Phenylmorpholine." Available at:[Link]

  • Wikipedia. "Substituted phenylmorpholine." Available at: [Link]

Application Note: Reductive Amination Strategies for the Synthesis of 4-Methylmorpholines

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic scientists, and drug development professionals.

Executive Summary & Mechanistic Rationale

The synthesis of 4-methylmorpholine derivatives is a foundational transformation in medicinal chemistry. The morpholine pharmacophore is ubiquitous in modern drug discovery, frequently appearing in kinase inhibitors, CNS-active agents, and antibacterial compounds (e.g., linezolid analogs). Converting a secondary morpholine to a tertiary 4-methylmorpholine via reductive amination is the premier methodology due to its high chemoselectivity, scalability, and complete avoidance of the over-alkylation (quaternization) issues that plague direct alkylation methods[1].

As a self-validating chemical system, reductive amination relies on a precise cascade of events. The secondary amine of the morpholine attacks formaldehyde to form a hemiaminal, which undergoes acid-catalyzed dehydration to generate a highly electrophilic iminium ion. Because a tertiary amine cannot form an iminium ion, the reaction naturally terminates after a single methylation, ensuring high product purity[1][2].

Mechanism A Morpholine (Secondary Amine) C Hemiaminal Intermediate A->C Nucleophilic Attack B Formaldehyde (Carbonyl) B->C D Iminium Ion Intermediate C->D -H2O (Acidic conditions) E 4-Methylmorpholine (Tertiary Amine) D->E Hydride Reduction (STAB / Formate)

Mechanistic pathway of morpholine reductive amination.

Comparative Analysis of Reductive Amination Methods

Selecting the appropriate hydride source and reaction condition is dictated by the substrate's functional group tolerance, steric hindrance, and the intended scale of the reaction.

Table 1: Comparison of N-Methylation Methods for Morpholines

MethodologyReagentsHydride SourceAdvantagesLimitations
Eschweiler-Clarke Formaldehyde, Formic AcidFormate anionSolvent-free, highly scalable, inexpensive, prevents quaternization[1].Requires high heat (100°C), harsh acidic conditions[2].
STAB Reductive Amination Formaldehyde, NaBH(OAc)₃, DCEBorohydrideMild (RT), highly selective for iminium over carbonyl, broad functional group tolerance[3][4].Lower atom economy, higher reagent cost at scale[4].
Borch Reduction Formaldehyde, NaBH₃CN, MeOHCyanoborohydrideEffective at pH 6-8, stable in protic solvents[3].Toxic HCN/NaCN byproduct risk during workup, sluggish with weak nucleophiles[3][4].

Note: Recent green chemistry advancements have also introduced solvent-free Eschweiler-Clarke variants using paraformaldehyde and oxalic acid dihydrate, providing an alternative to toxic formalin solutions[5].

Validated Experimental Protocols

The following protocols have been optimized for the efficient N-methylation of morpholine derivatives. They are designed to maximize the kinetic formation of the iminium ion while safely managing the hydride reduction step.

Protocol A: Eschweiler-Clarke Methylation (Ideal for Scale-Up)

Causality & Design: In the Eschweiler-Clarke reaction, formic acid serves a dual purpose. It acts as the acid catalyst to drive the dehydration of the hemiaminal into the iminium ion, and it provides the formate anion, which undergoes thermally-driven decarboxylation to deliver the requisite hydride[1][2].

Step-by-Step Methodology:

  • Reagent Charging: To a round-bottom flask equipped with a reflux condenser, add the substituted morpholine (1.0 equiv) and 37% aqueous formaldehyde solution (1.2 to 1.5 equiv).

  • Acid Addition: Slowly add 85% formic acid (1.2 to 2.0 equiv) dropwise. Caution: The initial mixing is exothermic. Adding the formic acid last ensures the hemiaminal has begun forming, preventing the premature degradation of the reagents[6].

  • Thermal Activation: Heat the reaction mixture to reflux (approx. 100°C). Maintain reflux until the evolution of CO₂ gas ceases (typically 2 to 8 hours, depending on steric hindrance).

  • Quenching: Cool the mixture to room temperature. Carefully basify the solution to pH > 10 using 6M NaOH (aq). Insight: Morpholines are highly water-soluble in their protonated state; basification is strictly required to partition the product into the organic phase.

  • Extraction & Purification: Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via vacuum distillation or silica gel chromatography if necessary.

Protocol B: Direct Reductive Amination using STAB (Ideal for Complex Substrates)

Causality & Design: Sodium triacetoxyborohydride (STAB) is preferred over standard sodium borohydride because the three electron-withdrawing acetoxy groups significantly attenuate the nucleophilicity of the boron-hydride bond[3][4]. This allows STAB to selectively reduce the highly electrophilic iminium ion without prematurely reducing the formaldehyde[4]. 1,2-dichloroethane (DCE) is utilized as the solvent because reaction kinetics are consistently and noticeably faster in DCE compared to Tetrahydrofuran (THF)[7].

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the morpholine derivative (1.0 equiv) in anhydrous DCE (0.2 M concentration).

  • Carbonyl Addition: Add 37% aqueous formaldehyde or paraformaldehyde (1.5 equiv). If the morpholine is sterically hindered, add glacial acetic acid (1.0 equiv) to accelerate iminium ion formation[7].

  • Hydride Addition: Add STAB (1.4 to 2.0 equiv) portion-wise at room temperature. Insight: Using an excess of STAB compensates for any competitive hydrolysis of the reducing agent by ambient moisture or aqueous formaldehyde[7].

  • Incubation: Stir the reaction at room temperature under a nitrogen atmosphere for 2 to 12 hours. Monitor conversion via TLC or LC-MS. Reductive amination with formaldehyde is highly reliable even for highly substituted morpholines[8].

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ and stir vigorously for 15 minutes to break up boron complexes. Extract with DCM, dry over MgSO₄, and concentrate in vacuo.

Workflow Step1 1. Reagent Preparation Morpholine + Formaldehyde in DCE or Formic Acid Step2 2. Iminium Formation Stir at RT or Heat (Depends on method) Step1->Step2 Step3 3. Hydride Reduction Add STAB (RT) or Heat (Eschweiler-Clarke) Step2->Step3 Step4 4. Reaction Quench Neutralize with NaOH or NaHCO3 (aq) Step3->Step4 Step5 5. Extraction & Wash Extract with DCM/EtOAc, Wash with Brine Step4->Step5 Step6 6. Purification Distillation or Column Chromatography Step5->Step6

Step-by-step experimental workflow for synthesizing 4-methylmorpholines.

Causality & Troubleshooting Guide

  • Incomplete Conversion (STAB Method): If the reaction stalls, the iminium formation is likely the rate-limiting step. Adding 1-2 equivalents of acetic acid lowers the pH to the optimal range (pH 4-5) for hemiaminal dehydration without destroying the STAB reagent[7].

  • Formation of Bis-morpholinomethane: This byproduct occurs when the hemiaminal reacts with a second equivalent of morpholine instead of undergoing reduction. To prevent this, ensure the hydride source (STAB or Formic Acid) is fully active and present in sufficient excess to immediately trap the iminium ion as it forms.

  • Persistent Emulsions During Workup: Morpholine derivatives are notorious for causing emulsions. Ensure the aqueous phase is sufficiently basic (pH > 10) to fully deprotonate the tertiary amine. Filtering the biphasic mixture through a pad of Celite before separation can mechanically break stubborn emulsions.

References[3] Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. mdma.ch. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8HDkxSu7LDA82Yi2wdnfkLoN5V78mHbh-LJEO1oWyhgLJy-gYlQOHtYET7EhDCdY6Dn0upt9bS1VkK8tSeQJAv3n9QKqU2nYaEMBqjasQRwOkyxSBHU6CKykn7CsHYDD8gRrOQy3y5diS17t3uXunxjHN307lPfRRJUo=[8] Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeQlWIhpOWORztNy53g8JLp_6q3GGqEfkL3fOXFNgBpgPSBUUP2ONosbqLrInF4ovf6iifZ0taXLT9YBRosiWqfWTrjDJOYWoONBCaLMTzdP38BKtVzGMnqkcW2CucIp5mXVv7voKzw8NnkPl7[4] Reductive amination - Wikipedia. wikipedia.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUs2Ypj2oozvDT8jsSeIpK4bXFo8XA3mN8rtK7xmnvTuw1XNFLkBUSCItROdyF5-0pBmgcTG8hpZ1NEdB1JcbeEzKS1mwDVUiyuayo8pMPPVBvQAYpk3gtG5_0wvDiQCKtkBNjxBJ4twPF_x8=[7] Reductive Amination With Sodium Triacetoxyborohydride. scribd.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHh2D2TNsjyp9-0P_hckRpIAOi3zS8gaUUV1N0V230v055aRmH7I_0JOT1f3TB-6S1AhqFpKq2MG3rKw2Qqs2bRWOxxhnK-4DFY_uDOOugNwbW0T_v7fle6RQ5f3nE7EW6pIwSgRGwcEcRhC_Q3rqXl_akbd_1t5LYFF2Bf-ReWSbpqapOqnh0uDj55A8sv2GoywwqsS_f7drKpeblpvPwp79AcXeot0F9QqnIrRaTeNlDz0BcPqiUvZXMQkMqoSR8SyI60XtmkW5XiSHqeLrfr[6] US3210349A - Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last. google.com (Google Patents). URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErlnLHsKiG0e5zFkB_5gWw_aViJk1KMiM8SE4yXAe1u168nQ4souAcbuVlSp6tLOEpLepNSTkigWxw_dpGvT1SF6-wdGk6GCaqogFGoByxMIorLXq5FoaUUZaGtHYyFRlPvwzt0K0q-Bu_[5] A SOLVENT-FREE AND FORMALIN-FREE ESCHWEILER-CLARKE METHYLATION FOR AMINES. researchgate.net. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhZxyxoJCQcrZB-m6Vzijh7qUy4-4V4mGyqquxNlDdXSWFTOlLXWE8cI991q_m41eT24MaLNVNRV2Ue6EcLtLQ8lsdHpiMgrzc8mxZAf22qqVgIghiBpZfJFWyAduGokz7rVq51fdZu3KH1M5a7Pt5KeUrBeRhEFevk6gj9xmYtjupCmggsQ77yYhBe55vDEUm9kszkPG3tnJdaT5oz44fMAQniDLO-S3rl-cB9Oty-kYHogUhi7LcXNh_6KydnRp00Sw_KvkSEDLBPrYFSIRlRmI1615jJ5GhSYFjAj93pwnrYqytHZx2Mf4tkIFvxe0JO5-9NRgRNhDRPlW0V6TVdQaNcVwHFV-Szr8dURsJh7TViFqxVDxu3ffg9YJVllpmAJc3JemMI8jQf-YDB3WVUN2Rx4uXcko=[1] Eschweiler–Clarke reaction - Wikipedia. wikipedia.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsnYFCAtv_FxfoRsxsHT-tUDxZAROQ_Ty-6tQgXXGrvPLCv-LR4cDxJvYtse07m57mfsnAM1zp_H8XaRdgBs2hHryfxIrEGyS30jUBOPMXhz9rEhC9sELNzIrjJF4kKFS4DqyCZlIc8KKMHs_RMZPFiq6V59WYleD9Kdo=[2] Eschweiler-Clarke Reaction - Organic Chemistry Portal. organic-chemistry.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgG-josEqpRPoa4k6y8OIZhvtWBq9J1s8eILLvQ9Ktguu517cAswTOLvLmaSiAZvffEUuXhqRSkYmq-j5pEixsXYeHaVf8AwOsvmkarX0hBCGUUhozHKIKgh8WtlGI90EeQ2pquWiZ26NYyKPTKDNfsDK8iLDHfsbyWXm-onvWEggOpXhGKytofAgg

Sources

Introduction: The Morpholine Scaffold and the Imperative of Binding Affinity

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to In Vitro Receptor Binding Assays for Morpholine Derivatives

The morpholine ring is a privileged heterocyclic scaffold that has become a cornerstone in modern medicinal chemistry. Its unique physicochemical properties—including a flexible conformation, a weak basic nitrogen, and the ability to engage in diverse hydrophilic and lipophilic interactions—make it an invaluable component in designing drugs with improved potency, selectivity, and pharmacokinetic profiles.[1][2] Morpholine derivatives are integral to a wide array of therapeutics targeting the central nervous system (CNS), oncology, and inflammatory disorders.[1][3][4][5] They are found in compounds designed to modulate key biological targets, including G protein-coupled receptors (GPCRs), kinases, and other enzymes.[1][4][5]

For researchers and drug development professionals working with this versatile class of compounds, quantifying the interaction between a morpholine derivative and its intended receptor is a critical first step. In vitro receptor binding assays are the primary tool for this characterization.[6][7] These assays provide quantitative measures of binding affinity (how tightly a compound binds) and can be used to determine selectivity (how well a compound distinguishes between different receptors). This information is fundamental to establishing structure-activity relationships (SAR), guiding lead optimization, and ultimately, developing safe and effective medicines.[6]

This comprehensive guide provides a senior application scientist's perspective on designing, executing, and interpreting in vitro receptor binding assays for morpholine derivatives. We will move beyond simple step-by-step instructions to explain the causality behind experimental choices, explore both traditional and modern assay formats, and offer field-proven insights to ensure the generation of robust and reliable data.

Fundamental Principles of Receptor-Ligand Interactions

A thorough understanding of the underlying principles of molecular recognition is essential for designing and interpreting any binding assay. The interaction between a ligand (the morpholine derivative) and its receptor is governed by equilibrium dynamics.

Affinity, Potency, and the Equilibrium Dissociation Constant (Kd & Ki)
  • Affinity (Kd): This is the equilibrium dissociation constant, a measure of the intrinsic tendency of a ligand-receptor complex to separate (dissociate). It is defined as the concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value signifies a higher binding affinity.[8]

  • Potency (IC50): This is the concentration of a test compound (inhibitor) that displaces 50% of a labeled ligand from the receptor. The IC50 is an operational parameter that is highly dependent on the specific conditions of the assay (e.g., concentration of the labeled ligand).[8][9]

  • Inhibition Constant (Ki): Unlike the IC50, the Ki is an absolute measure of the binding affinity of an inhibitor.[8][9] It is a calculated value, derived from the IC50, that is independent of assay conditions, allowing for the direct comparison of compound potencies across different experiments and labs.[10]

The conversion of the experimental IC50 value to the absolute Ki value is accomplished using the Cheng-Prusoff equation .[9][11][12]

Ki = IC50 / (1 + ([L]/Kd))

Where:

  • [L] is the concentration of the labeled ligand used in the assay.

  • Kd is the equilibrium dissociation constant of the labeled ligand for the receptor.

Assay Formats: Saturation vs. Competition

Two primary types of binding experiments are used to characterize receptor interactions:

  • Saturation Assays: In these experiments, a preparation containing the receptor is incubated with increasing concentrations of a labeled ligand (typically radiolabeled or fluorescent). The goal is to determine the Kd and the maximum receptor density (Bmax) for that specific labeled ligand. This characterization is a prerequisite for developing a competition assay.[13][14][15]

  • Competition (or Inhibition) Assays: This is the most common format for screening and characterizing unlabeled test compounds like morpholine derivatives. Here, the receptor preparation is incubated with a fixed concentration of a labeled ligand and varying concentrations of the unlabeled test compound. The test compound competes with the labeled ligand for binding to the receptor. The data from this experiment yields an IC50 value for the test compound, which can then be converted to a Ki.[13][14]

G cluster_0 Receptor Binding Site Receptor R Bound_Complex_L R-L Receptor->Bound_Complex_L Bound_Complex_I R-I Receptor->Bound_Complex_I Labeled_Ligand Labeled Ligand (L) Labeled_Ligand->Receptor Binds (produces signal) Morpholine_Derivative Morpholine Derivative (I) Morpholine_Derivative->Receptor Competes

Caption: Competitive binding principle where the morpholine derivative competes with a labeled ligand for the receptor site.

Selecting the Optimal Assay Technology

The choice of assay technology is a critical decision driven by factors such as the nature of the target, required throughput, cost, and available instrumentation. While radioligand binding remains a gold standard, several robust non-radioactive alternatives are now widely adopted.[6][16]

Assay Technology Principle Pros Cons Best For
Radioligand Filtration Assay A radiolabeled ligand binds to a receptor immobilized on a filter. Unbound ligand is washed away.[6]Gold standard, highly sensitive, universally applicable.[6][13]Requires handling of radioactive materials, generates radioactive waste, labor-intensive separation steps.[16]Low-to-medium throughput validation, SAR studies.
Fluorescence Polarization (FP) Measures the change in rotational speed (polarization) of a small fluorescent ligand (tracer) upon binding to a larger receptor.[17]Homogeneous ("mix-and-read"), non-radioactive, cost-effective.[18][19]Requires significant size difference between ligand and receptor; potential interference from compound autofluorescence.[19]High-throughput screening (HTS), purified soluble receptors.
HTRF® (TR-FRET) Energy transfer (FRET) between a donor (lanthanide) and acceptor fluorophore on binding partners, measured with a time delay (TR) to reduce background.[20][21]Homogeneous, highly sensitive, low background, robust against many interferences.[22][23]Requires specific labeled reagents and a compatible plate reader; labeling can sometimes affect binding.[24]HTS, cell-based assays, complex biological matrices.

Protocol 1: Radioligand Competition Binding Assay (Filtration)

This protocol describes the classic method for determining the binding affinity (Ki) of a test morpholine derivative for a GPCR expressed in cell membranes.

Objective

To determine the Ki of a morpholine derivative by measuring its ability to compete with a known radioligand for binding to a target receptor.

Workflow Diagram

Caption: Workflow for a typical radioligand filtration binding assay.

Materials
  • Receptor Source: Frozen cell membranes from a cell line overexpressing the target receptor (e.g., CHO or HEK293 cells). Protein concentration determined by BCA or Bradford assay.[25]

  • Radioligand: A high-affinity, selective radioligand for the target receptor (e.g., ³H- or ¹²⁵I-labeled).

  • Test Compound: Morpholine derivative stock solution in DMSO.

  • Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[25]

  • Non-Specific Binding (NSB) Control: A high concentration (100-1000x Kd) of a known, unlabeled ligand for the target receptor.

  • Wash Buffer: Ice-cold binding buffer.

  • Equipment: 96-well filter plates (e.g., GF/C filters pre-soaked in 0.3% PEI), vacuum manifold/harvester, liquid scintillation counter, multi-channel pipettes.[25]

Step-by-Step Methodology
  • Preparation: Thaw receptor membranes on ice and dilute to the desired concentration (e.g., 5-20 µg protein/well) in ice-cold binding buffer.[25] Prepare serial dilutions of the morpholine derivative in binding buffer.

  • Assay Plate Setup (Final Volume: 250 µL): [25]

    • Total Binding Wells (n=3): Add 50 µL buffer, 150 µL diluted membranes, and 50 µL radioligand.

    • NSB Wells (n=3): Add 50 µL NSB control, 150 µL diluted membranes, and 50 µL radioligand.

    • Competition Wells (n=3 per concentration): Add 50 µL of each morpholine derivative dilution, 150 µL diluted membranes, and 50 µL radioligand.

    • Expert Insight: The order of addition matters. It is common practice to add buffer/compound first, followed by membranes, and finally initiate the reaction by adding the radioligand to all wells. This ensures all wells start binding simultaneously.

  • Incubation: Incubate the plate for a predetermined time (e.g., 60 minutes) at a specific temperature (e.g., 30°C) with gentle agitation.[25] This time must be sufficient to allow the binding reaction to reach equilibrium.[14]

  • Termination and Filtration: Rapidly terminate the reaction by vacuum filtration using a cell harvester onto the filter plate. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.[25]

    • Expert Insight: The speed of this step is critical. Slow washing can allow the bound radioligand to dissociate, leading to an underestimation of binding.

  • Detection: Dry the filter plate (e.g., 30 min at 50°C), add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.[25]

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM)

  • Generate Dose-Response Curve:

    • For each morpholine derivative concentration, calculate the % Inhibition or % Specific Binding.

    • Plot % Specific Binding against the log concentration of the morpholine derivative.

  • Determine IC50:

    • Fit the data using non-linear regression (sigmoidal dose-response with variable slope) in software like GraphPad Prism to obtain the IC50 value.

  • Calculate Ki:

    • Use the Cheng-Prusoff equation: Ki = IC50 / (1 + ([Radioligand]/Kd))[25]

Protocol 2: Fluorescence Polarization (FP) Competition Assay

This protocol provides a non-radioactive, homogeneous alternative for determining binding affinity, ideal for higher-throughput applications and purified receptor systems.

Objective

To determine the IC50 of a morpholine derivative using a fluorescent tracer in a "mix-and-read" format.

Workflow Diagram

Caption: Workflow for a Fluorescence Polarization (FP) binding assay.

Materials
  • Receptor Source: Purified, soluble receptor protein.

  • Fluorescent Tracer: A small molecule ligand for the target receptor conjugated to a fluorophore (e.g., fluorescein).

  • Test Compound: Morpholine derivative stock solution in DMSO.

  • FP Buffer: A buffer optimized for protein stability and minimal background fluorescence.

  • Equipment: Fluorescence polarization plate reader, black, low-binding 96- or 384-well microplates, precision pipettes.

Step-by-Step Methodology
  • Assay Optimization (Critical Step):

    • Tracer Titration: First, determine the optimal concentration of the fluorescent tracer. It should be low enough (ideally at or below its Kd) to be sensitive to competition but high enough to provide a stable fluorescence signal (typically 3-5x background).[18]

    • Receptor Titration: Using the optimal tracer concentration, perform a saturation experiment by titrating the receptor. The goal is to find the lowest receptor concentration that provides a robust and stable polarization window (e.g., >100 mP change between free and bound tracer).[26]

  • Assay Plate Setup:

    • Add buffer, test compound dilutions, and receptor to the wells of a black microplate.

    • Initiate the binding reaction by adding the fluorescent tracer to all wells.

    • Include controls: Tracer only (minimum polarization) and Tracer + Receptor (maximum polarization).

  • Incubation: Incubate the plate at room temperature for the optimized time, protected from light, to reach equilibrium.[27]

  • Detection: Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader with the appropriate excitation and emission filters for the chosen fluorophore.[27]

Data Analysis
  • Generate Dose-Response Curve:

    • Plot the mP values against the log concentration of the morpholine derivative.

  • Determine IC50:

    • Fit the data using non-linear regression to obtain the IC50 value.

  • Calculate Ki (Optional):

    • If the Kd of the fluorescent tracer has been accurately determined, the Ki can be calculated using the Cheng-Prusoff equation.

Troubleshooting and Best Practices

Ensuring data quality and reproducibility is paramount. Adherence to best practices and a systematic approach to troubleshooting are essential.[28]

Issue Potential Cause(s) Troubleshooting/Optimization Strategy
High Non-Specific Binding (NSB) in Radioligand Assay Radioligand is lipophilic and sticking to filters/plastic; receptor prep has impurities; radioligand concentration is too high.Pre-soak filters in PEI; add BSA (0.1%) to buffer; use a lower radioligand concentration (at or below Kd); re-purify membranes.[27]
Low Specific Binding Signal Inactive receptor; degraded ligand; insufficient incubation time.Use a fresh batch of receptor membranes/protein; prepare fresh ligand solutions; perform a time-course experiment to determine when equilibrium is reached.[27]
Poor Reproducibility (High Well-to-Well Variability) Pipetting inaccuracies; inconsistent temperature; incomplete washing (filtration assay); non-homogenous membrane suspension.Calibrate pipettes regularly; use a temperature-controlled incubator; ensure consistent washing technique; vortex membrane suspension before aliquoting.[27]
No Assay Window in FP Assay Instrument settings are incorrect; tracer/receptor concentrations are not optimal; insufficient size difference between tracer and receptor.Verify correct filters and reader settings; re-optimize tracer and receptor concentrations; FP may not be a suitable format for this target system.[26][29]
Compound Interference (FP/HTRF) Test compound is autofluorescent or quenches the signal.Read the plate for fluorescence before adding the tracer to identify interfering compounds; use a time-resolved method like HTRF which is less susceptible to this issue.[19]

General Best Practices:

  • Reagent Quality: Always use high-purity reagents. The quality of your receptor preparation and ligands is critical for obtaining accurate data.[30]

  • Documentation: Maintain meticulous records of all assay parameters, reagent batches, and calculations.[28]

  • Controls: Every plate must include appropriate controls (e.g., total binding, NSB, vehicle control, positive control inhibitor) to validate the assay run.[28]

References

  • Determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations . PubMed. [Link]

  • GPCR-radioligand binding assays . PubMed. [Link]

  • A powerful tool for drug discovery . European Pharmaceutical Review. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery . PMC. [Link]

  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements . nanomicrospheres. [Link]

  • Radioligand binding methods for membrane preparations and intact cells . ResearchGate. [Link]

  • Receptor-Ligand Binding Assay . Mtoz Biolabs. [Link]

  • Measurement of receptor-ligand binding by HTRF . PCBIS. [Link]

  • Receptor-ligand binding assays: technologies and applications . PubMed. [Link]

  • How to calculate ic50? . ResearchGate. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery . ACS Publications. [Link]

  • Ki, IC50, & the Cheng-Prusoff equation . YouTube. [Link]

  • GPCR Membrane Ligand Binding Assay Development . Multispan, Inc. [Link]

  • Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results . LinkedIn. [Link]

  • Data Sheet Radioligand Binding Assay Protocol . Gifford Bioscience. [Link]

  • Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates . PMC. [Link]

  • Morpholine as a privileged scaffold for neurodegenerative disease therapeutics . Royal Society of Chemistry. [Link]

  • Protocol for Fluorescence Polarization Assay Using GI224329 . ResearchGate. [Link]

  • Radioligand binding methods: practical guide and tips . Wiley Online Library. [Link]

  • HTRF | Homogeneous Time Resolved Fluorescence | FRET | TR . Celtarys. [Link]

  • Radioligand binding methods: practical guide and tips . Wiley. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery . NCBI. [Link]

  • Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls . Fluidic. [Link]

  • New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model . PubMed. [Link]

  • Nonradioactive Ligand-Binding Assays: Are Radiolabels PassÉ? . Biocompare. [Link]

  • Fluorescent ligand binding assays for GPCRs . BMG LABTECH. [Link]

  • HTRF technology on Microplate Readers . BMG Labtech. [Link]

  • MEASURING HTRF® ASSAYS WITH THE TRISTAR 5 MULTIMODE READER . Berthold Technologies. [Link]

  • Fluorescence Polarization Detection . BMG LABTECH. [Link]

  • Binding Assays . BMG LABTECH. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update . E3S Web of Conferences. [Link]

  • Establishing and optimizing a fluorescence polarization assay . Molecular Devices. [Link]

  • Assay Troubleshooting . MB - About. [Link]

  • Troubleshooting - Flow Cytometry Guide . Bio-Rad Antibodies. [Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis . MDPI. [Link]

Sources

Mastering the Solid Form: Application Notes and Protocols for the Crystallization of 2-(4-Bromophenyl)-4-methylmorpholine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides a detailed exploration of crystallization techniques for 2-(4-Bromophenyl)-4-methylmorpholine hydrochloride, a crucial step in the purification and formulation of this active pharmaceutical ingredient (API). Recognizing that the solid-state properties of an API profoundly influence its bioavailability, stability, and manufacturability, this document offers researchers, scientists, and drug development professionals a practical and scientifically grounded framework for developing robust crystallization protocols. We delve into the principles of cooling crystallization, antisolvent crystallization, and vapor diffusion, providing step-by-step methodologies and explaining the causal relationships behind experimental choices. Furthermore, this guide emphasizes the importance of solid-state characterization and discusses the potential for polymorphism, a critical consideration in pharmaceutical development.

Introduction: The Critical Role of Crystallization in Pharmaceutical Development

The transformation of a synthesized active pharmaceutical ingredient (API) from a crude solid or solution into a highly pure and stable crystalline form is a cornerstone of drug development. The specific crystalline form, or polymorph, of an API can significantly impact its physicochemical properties, including solubility, dissolution rate, melting point, and stability.[1][2][3] For amine-containing APIs like 2-(4-Bromophenyl)-4-methylmorpholine, formation of a hydrochloride salt is a common strategy to enhance solubility and stability.[4] However, the subsequent crystallization of this salt is a multi-faceted process that requires careful optimization to ensure the desired solid-state characteristics.

This guide will provide a systematic approach to developing a crystallization process for 2-(4-Bromophenyl)-4-methylmorpholine hydrochloride, focusing on three widely applicable techniques:

  • Cooling Crystallization: A thermodynamic approach based on the principle that the solubility of most organic compounds decreases with temperature.

  • Antisolvent Crystallization: A method that induces crystallization by introducing a solvent in which the compound is poorly soluble.

  • Vapor Diffusion: A technique for growing high-quality single crystals, ideal for structural elucidation.

The selection of the appropriate method is contingent on the specific properties of the compound and the desired attributes of the final crystalline product.

Pre-Crystallization Considerations: Understanding the Molecule

Before embarking on crystallization trials, a foundational understanding of the physicochemical properties of 2-(4-Bromophenyl)-4-methylmorpholine hydrochloride is essential. While specific data for this compound is not extensively published, general principles for similar small molecule hydrochlorides can be applied.

Key Parameters for Consideration:

  • Solubility: Preliminary solubility screening in a range of solvents with varying polarities (e.g., water, alcohols, ketones, ethers, and non-polar hydrocarbons) is the most critical first step. This data will inform the choice of solvent for cooling crystallization and the solvent/antisolvent system for antisolvent crystallization.

  • Thermal Stability: Understanding the decomposition temperature of the compound is crucial to avoid degradation during heating steps in cooling crystallization. Thermogravimetric Analysis (TGA) is the standard method for this determination.[5][6]

  • Polymorphism: Be aware that 2-(4-Bromophenyl)-4-methylmorpholine hydrochloride may exist in multiple crystalline forms (polymorphs), each with unique properties.[1][2][3] Different crystallization conditions can lead to the formation of different polymorphs.

Crystallization Methodologies: Protocols and Rationale

The following sections provide detailed protocols for three primary crystallization techniques. The choice of which to employ will depend on the scale of the experiment and the desired outcome (e.g., bulk purification vs. single crystal for analysis).

Cooling Crystallization: The Workhorse of Purification

Cooling crystallization is a robust and scalable method, often the first choice for purifying APIs.[7] It relies on the principle of decreasing solubility with decreasing temperature to generate a supersaturated solution from which crystals nucleate and grow.

Protocol: Cooling Crystallization of 2-(4-Bromophenyl)-4-methylmorpholine hydrochloride

Materials and Equipment:

  • Crude 2-(4-Bromophenyl)-4-methylmorpholine hydrochloride

  • High-purity solvent (e.g., isopropanol, ethanol, or a mixture with water)[4]

  • Jacketed glass reactor with overhead stirrer (for larger scale) or Erlenmeyer flask with magnetic stir bar

  • Heating mantle or water bath

  • Temperature probe

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

  • Vacuum oven

Procedure:

  • Solvent Selection and Dissolution:

    • Based on solubility screening, select a solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

    • In the reactor or flask, add the crude 2-(4-Bromophenyl)-4-methylmorpholine hydrochloride.

    • Add a minimal amount of the chosen solvent to create a slurry.

    • With gentle agitation, heat the mixture to a temperature where the compound fully dissolves (e.g., 60-70 °C).[4] Avoid excessive temperatures to prevent degradation.

  • Controlled Cooling:

    • Once fully dissolved, slowly cool the solution. A controlled cooling rate (e.g., 5-10 °C/hour) is recommended to promote the growth of larger, more uniform crystals.[4] Rapid cooling can lead to the formation of small, impure crystals.

  • Maturation:

    • Once the target temperature is reached (e.g., 0-5 °C), hold the resulting slurry at this temperature for a period of 2-4 hours to allow for complete crystallization and equilibration.[4]

  • Isolation and Washing:

    • Isolate the crystals by vacuum filtration.

    • Wash the filter cake with a small amount of the cold solvent mixture to remove residual impurities.

  • Drying:

    • Dry the isolated crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.[4]

Causality Behind Choices:

  • Slow Cooling: Promotes the formation of a more ordered crystal lattice, leading to higher purity.

  • Maturation: Ensures that the crystallization process reaches equilibrium, maximizing yield.

  • Washing with Cold Solvent: Minimizes the dissolution of the desired product while effectively removing impurities.

Diagram: Cooling Crystallization Workflow

CoolingCrystallization cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Drying Start Crude Compound Solvent Select Solvent Start->Solvent Dissolve Dissolve at Elevated Temperature Solvent->Dissolve Cool Controlled Cooling Dissolve->Cool Mature Maturation at Low Temperature Cool->Mature Filter Vacuum Filtration Mature->Filter Wash Wash with Cold Solvent Filter->Wash Dry Vacuum Drying Wash->Dry End Pure Crystalline Product Dry->End

Caption: Workflow for Cooling Crystallization.

Antisolvent Crystallization: A Versatile Approach

Antisolvent crystallization is particularly useful when a suitable single solvent for cooling crystallization cannot be identified.[7] This technique involves dissolving the compound in a "good" solvent and then adding a miscible "antisolvent" in which the compound is insoluble, thereby inducing precipitation.

Protocol: Antisolvent Crystallization of 2-(4-Bromophenyl)-4-methylmorpholine hydrochloride

Materials and Equipment:

  • Crude 2-(4-Bromophenyl)-4-methylmorpholine hydrochloride

  • "Good" solvent (e.g., ethanol, acetone)

  • "Antisolvent" (e.g., heptane, toluene)[4]

  • Crystallization vessel with stirring

  • Addition funnel or syringe pump

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Solvent System Selection:

    • Identify a solvent in which the compound is highly soluble and an antisolvent that is miscible with the first solvent but in which the compound has very low solubility.

  • Dissolution:

    • Dissolve the crude compound in the "good" solvent to form a clear, slightly undersaturated solution.

  • Antisolvent Addition:

    • With controlled agitation, slowly add the antisolvent to the solution. The rate of addition is a critical parameter; slow addition generally leads to better crystal formation.[8] A syringe pump can be used for precise control.

  • Maturation:

    • After the addition is complete, continue to stir the slurry for a period of time (e.g., 1-2 hours) to ensure complete crystallization.

  • Isolation and Drying:

    • Isolate the crystals by filtration, wash with a small amount of the antisolvent, and dry under vacuum.

Causality Behind Choices:

  • Slow Antisolvent Addition: Controls the rate of supersaturation, preventing "oiling out" (formation of a liquid phase instead of solid crystals) and promoting the growth of well-defined crystals.[8]

  • Miscible Solvents: Ensures a homogeneous solution upon mixing, which is crucial for uniform crystallization.

Diagram: Antisolvent Crystallization Workflow

AntisolventCrystallization cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Drying Start Crude Compound GoodSolvent Dissolve in 'Good' Solvent Start->GoodSolvent AddAnti Slowly Add Antisolvent GoodSolvent->AddAnti Mature Maturation AddAnti->Mature Filter Vacuum Filtration Mature->Filter Wash Wash with Antisolvent Filter->Wash Dry Vacuum Drying Wash->Dry End Pure Crystalline Product Dry->End

Caption: Workflow for Antisolvent Crystallization.

Vapor Diffusion: For High-Quality Single Crystals

Vapor diffusion is a technique primarily used to grow high-quality single crystals suitable for X-ray diffraction analysis.[9][10][11] It is a slow process that allows for the controlled growth of highly ordered crystals.

Protocol: Vapor Diffusion Crystallization

Materials and Equipment:

  • Small vial (e.g., 2 mL)

  • Larger beaker or jar with a sealable lid

  • Solvent in which the compound is soluble

  • Antisolvent that is more volatile than the solvent[10]

Procedure:

  • Preparation:

    • Dissolve a small amount of the compound in the chosen solvent in the small vial to create a nearly saturated solution.

    • Place the small, open vial inside the larger beaker.

  • Setup:

    • Add a small amount of the antisolvent to the bottom of the larger beaker, ensuring the liquid level is below the top of the inner vial.

    • Seal the beaker tightly.

  • Diffusion and Crystallization:

    • Allow the setup to stand undisturbed in a location with a constant temperature and free from vibrations.[10]

    • The more volatile antisolvent will slowly vaporize and diffuse into the solvent in the inner vial, reducing the solubility of the compound and inducing crystallization over several hours to days.[9][10]

Causality Behind Choices:

  • Slow Diffusion: The gradual change in solvent composition allows for the slow and ordered growth of crystals, which is ideal for obtaining single crystals.

  • Vibration-Free Environment: Prevents the formation of multiple nucleation sites, which would result in many small crystals instead of a few large ones.[10]

Characterization of the Crystalline Form: Ensuring Quality and Consistency

Once crystals have been obtained, it is crucial to characterize their solid-state properties to ensure quality, purity, and consistency. Several analytical techniques are indispensable in this regard.

Table 1: Key Characterization Techniques for Crystalline APIs

TechniqueInformation ProvidedRelevance to Pharmaceutical Development
Powder X-Ray Diffraction (PXRD) Provides a unique "fingerprint" of the crystalline lattice.[12]The primary tool for identifying and differentiating polymorphs. Essential for quality control and patent protection.[1]
Differential Scanning Calorimetry (DSC) Measures the heat flow into or out of a sample as a function of temperature, revealing melting points, phase transitions, and purity.[12][13]Determines the melting point and thermal stability of the crystalline form. Can detect polymorphic transitions.[14]
Thermogravimetric Analysis (TGA) Measures the change in mass of a sample as a function of temperature.Used to determine the presence of residual solvents or water (in the case of hydrates) and to assess thermal stability.[6]
Optical Microscopy Allows for visual inspection of crystal habit (shape) and size.Crystal morphology can impact formulation properties such as flowability and compaction.

The U.S. Food and Drug Administration (FDA) requires companies to characterize and control the polymorphic form of any new drug.[2][15] Therefore, a thorough solid-state characterization is not only good science but also a regulatory necessity.

Conclusion: A Pathway to a Well-Defined Crystalline Solid

The successful crystallization of 2-(4-Bromophenyl)-4-methylmorpholine hydrochloride is a critical step in its development as a potential pharmaceutical agent. By systematically applying the principles and protocols for cooling crystallization, antisolvent crystallization, and vapor diffusion outlined in this guide, researchers can develop a robust and reproducible process. The choice of method will depend on the desired scale and outcome, but the underlying principles of controlled supersaturation and slow crystal growth remain paramount. Coupled with comprehensive solid-state characterization, these techniques provide a clear pathway to obtaining a pure, stable, and well-defined crystalline material, laying a solid foundation for subsequent formulation and clinical studies.

References

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. DOI:10.1039/D2CS00697A. [Link]

  • University of Canterbury. (2006, January 8). Crystallisation Techniques. University of Canterbury. [Link]

  • IUCr. (n.d.). Crystallization of low-molecular-weight organic compounds for X-ray crystallography. IUCr. [Link]

  • University of Florida. (2015, April 28). Crystal Growing Tips. The Center for Xray Crystallography, University of Florida. [Link]

  • Université de Sherbrooke. (n.d.). Guide for crystallization. Université de Sherbrooke. [Link]

  • ResearchGate. (2018, January 16). Antisolvent crystallization: a novel approach to bioavailability enhancement. ResearchGate. [Link]

  • Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization. Mettler Toledo. [Link]

  • Reddit. (2025, July 26). Need help with antisolvent crystallization of small molecule. r/Chempros. [Link]

  • Google Patents. (n.d.). Method including antisolvent crystallization process.
  • AIPLA.org. (n.d.). Polymorphs in Pharmaceutical Products. AIPLA.org. [Link]

  • Royal Society of Chemistry. (n.d.). A sudden change in the properties of a drug as a new polymorph appears can be highly damaging for pharma firms. Royal Society of Chemistry. [Link]

  • PharmaCores. (2025, May 1). Why Polymorphism is Key in Drug Development!. PharmaCores. [Link]

  • Scribd. (n.d.). Polymorphism in Pharmaceuticals Explained. Scribd. [Link]

  • Chemsrc. (n.d.). CAS#:2225126-82-7 | (2R)-2-(4-bromophenyl)-4-methylmorpholine hydrochloride. Chemsrc. [Link]

  • J-Stage. (n.d.). Screening and Characterization of Hydrate Forms of T-3256336, a Novel Inhibitor of Apoptosis (IAP) Protein Antagonist. J-Stage. [Link]

  • BIA. (n.d.). Crystallisation in pharmaceutical processes. BIA. [Link]

  • FDA. (n.d.). Guidance for Industry. FDA. [Link]

  • ACS Publications. (2019, April 12). Green Technology for Salt Formation: Slurry Reactive Crystallization Studies for Papaverine HCl and 1:1 Haloperidol–Maleic Acid Salt. Crystal Growth & Design. [Link]

  • PMC. (2022, November 1). Thermal and Structural Characterization of Two Crystalline Polymorphs of Tafamidis Free Acid. PMC. [Link]

  • Google Patents. (n.d.). Novel cocrystallization of hydrochloric acid salt of an active agent.
  • ChemBK. (2025, August 19). 4-methylmorpholine hydrochloride. ChemBK. [Link]

  • Netzsch. (2024, April 17). Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. Netzsch. [Link]

  • PubChem. (n.d.). 2-[4-(4-Bromophenyl)phenyl]-4-methylmorpholin-2-ol. PubChem. [Link]

  • Chemspace. (n.d.). (2S)-2-(4-bromophenyl)-4-methylmorpholine hydrochloride. Chemspace. [Link]

  • Wiley. (n.d.). Crystallization of Organic Compounds. Wiley. [Link]

  • Googleapis.com. (2007, June 25). Crystallization of hydrohalides of pharmaceutical compounds. European Patent Office. [Link]

  • ResearchGate. (n.d.). Crystal structures and Hirshfeld surface analyses of methyl (2Z)-(4-bromophenyl)[2-(4-methylphenyl)hydrazinylidene]acetate, methyl (2Z)-(4-bromophenyl)[2-(3,5-dimethylphenyl)hydrazinylidene]acetate, methyl (2Z)-acetate, methyl (2E)-(4-chlorophenyl)(2-phenylhydrazinylidene)acetate and methyl (2Z). ResearchGate. [Link]

  • Pharmaceutical Sciences. (2026, January 5). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. Pharmaceutical Sciences. [Link]

  • IntechOpen. (2022, June 9). Pharmaceutical Crystals: Development, Optimization, Characterization and Biopharmaceutical Aspects. IntechOpen. [Link]

Sources

Application Note: Microwave-Assisted Synthesis of 2-(4-Bromophenyl)-4-methylmorpholine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Synthetic Organic Chemistry / Microwave-Assisted Organic Synthesis (MAOS)

Executive Summary & Rationale

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently utilized in the design of monoamine oxidase (MAO) inhibitors, kinase inhibitors, and other CNS-active agents[1]. Specifically, 2-(4-Bromophenyl)-4-methylmorpholine (CAS 83081-06-5)[2] serves as a highly versatile building block. The 4-bromophenyl moiety provides an essential synthetic handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings), allowing for rapid diversification in structure-activity relationship (SAR) studies.

Conventional synthesis of heavily substituted morpholines often suffers from prolonged reaction times, poor regioselectivity, and competitive side reactions (such as intermolecular oligomerization). This application note details a robust, microwave-assisted organic synthesis (MAOS) protocol that leverages dielectric heating to drastically accelerate the epoxide ring-opening and dehydrative cyclization steps. By utilizing selective heating phenomena, this protocol enhances both yield and purity while reducing reaction times from days to minutes[3].

Mechanistic Causality & Microwave Physics

As a Senior Application Scientist, it is critical to understand why microwave irradiation is chosen over conventional thermal heating for this specific workflow. Microwave synthesis relies on the continuous alignment of molecular dipoles with an oscillating electromagnetic field, generating rapid, volumetric heating.

  • Regioselective Ring Opening: The synthesis begins with the ring opening of 2-(4-bromophenyl)oxirane using 2-(methylamino)ethanol. Under conventional heating, this bimolecular nucleophilic substitution ( SN​2 ) is sluggish and prone to thermal degradation of the epoxide. Microwave irradiation at 100°C provides the activation energy instantaneously. The highly polar amino alcohol absorbs microwave energy efficiently, driving the nucleophilic attack to completion in 10 minutes before degradation pathways can compete.

  • Dehydrative Cyclization (Selective Heating): The resulting amino diol intermediate must undergo intramolecular etherification to form the morpholine ring. Conventionally, this requires a 24-hour Dean-Stark reflux to remove water. In our MAOS protocol, we utilize p -toluenesulfonic acid ( p -TsOH) in toluene at 150°C. Causality: Toluene has a very low loss tangent (it is microwave-transparent). Therefore, the microwave energy is exclusively absorbed by the highly polar amino diol and the acid catalyst. This "selective heating" creates localized superheating at the reaction sites, drastically accelerating the dehydration without boiling the bulk solvent excessively, effectively suppressing intermolecular etherification.

Synthetic Workflow Visualization

Workflow A 4-Bromostyrene (Starting Material) B Epoxidation mCPBA, DCM, 0°C to RT A->B C 2-(4-Bromophenyl)oxirane (Intermediate 1) B->C D Regioselective Ring Opening 2-(Methylamino)ethanol MW: 100°C, 10 min C->D E Amino Diol Intermediate (Intermediate 2) D->E F Dehydrative Cyclization p-TsOH, Toluene MW: 150°C, 15 min E->F G 2-(4-Bromophenyl)-4-methylmorpholine (Final Product) F->G

Fig 1. Microwave-assisted synthetic workflow for 2-(4-Bromophenyl)-4-methylmorpholine.

Self-Validating Experimental Protocols

Every protocol below is designed as a self-validating system. Do not proceed to the next step unless the In-Process Control (IPC) criteria are met.

Protocol A: Synthesis of 2-(4-Bromophenyl)oxirane

Note: This step is performed conventionally as epoxides are sensitive to microwave-induced degradation without a nucleophile present.

  • Reaction: Dissolve 4-bromostyrene (10.0 mmol) in anhydrous dichloromethane (DCM, 30 mL) and cool to 0°C in an ice bath.

  • Addition: Slowly add m-chloroperoxybenzoic acid (mCPBA, 77% purity, 12.0 mmol) in portions over 15 minutes to control the exothermic peroxy-acid reaction.

  • Propagation: Remove the ice bath and stir at room temperature for 4 hours.

  • IPC Checkpoint (TLC): Elute with Hexane/EtOAc (9:1). The starting material ( Rf​≈0.8 ) must be completely consumed, replaced by the epoxide spot ( Rf​≈0.5 ).

  • Work-up: Quench with saturated aqueous Na2​S2​O3​ (20 mL) to destroy excess peroxide. Wash the organic layer with saturated NaHCO3​ ( 3×20 mL) to remove m-chlorobenzoic acid. Dry over Na2​SO4​ , filter, and concentrate in vacuo.

Protocol B: Microwave-Assisted Ring Opening
  • Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, combine 2-(4-bromophenyl)oxirane (5.0 mmol) and 2-(methylamino)ethanol (15.0 mmol, 3 equiv.). The excess amine acts as both reactant and polar absorber for the microwave field.

  • Microwave Parameters:

    • Temperature: 100°C

    • Time: 10 minutes

    • Power: Dynamic (Max 150 W)

    • Pressure Limit: 250 psi

  • IPC Checkpoint (LC-MS): Sample 10 μL of the crude mixture. The chromatogram must show the complete disappearance of the epoxide mass. Expect a dominant peak at m/z 274.0 and 276.0 ( [M+H]+ isotopic cluster for the amino diol).

  • Work-up: Remove excess 2-(methylamino)ethanol via vacuum distillation (Kugelrohr) or by dissolving in EtOAc and washing extensively with brine.

Protocol C: Microwave-Assisted Dehydrative Cyclization
  • Preparation: Transfer the crude amino diol (approx. 4.5 mmol) to a 20 mL microwave reaction vial. Add anhydrous toluene (10 mL) and p -toluenesulfonic acid monohydrate ( p -TsOH ⋅H2​O , 5.4 mmol, 1.2 equiv.).

  • Microwave Parameters:

    • Temperature: 150°C

    • Time: 15 minutes

    • Power: Dynamic (Max 200 W)

    • Pressure Limit: 300 psi

  • IPC Checkpoint (LC-MS): Analyze the crude mixture. The [M+H]+ peak for the amino diol ( m/z 274.0/276.0) must shift entirely to m/z 256.0/258.0, confirming the loss of water ( −18 Da) and successful cyclization.

  • Work-up: Dilute the mixture with EtOAc (30 mL) and wash with 1M NaOH (20 mL) to neutralize the p -TsOH catalyst. Extract the aqueous layer once more with EtOAc (15 mL). Combine organic layers, dry over MgSO4​ , and concentrate. Purify via flash chromatography (DCM/MeOH 95:5) to yield the pure 2-(4-Bromophenyl)-4-methylmorpholine.

Quantitative Data Presentation

The integration of microwave technology into heterocyclic synthesis drastically alters the kinetic profile of the reactions[4]. The table below summarizes the quantitative advantages of this MAOS protocol compared to traditional thermal heating.

Table 1: Quantitative Comparison of Synthesis Modalities

Reaction StepHeating ModalityTemperatureTimeYield (%)Purity (HPLC)
Epoxide Ring Opening Conventional85°C12 h65%>85%
Epoxide Ring Opening Microwave100°C10 min92%>95%
Dehydrative Cyclization Conventional110°C24 h55%>80%
Dehydrative Cyclization Microwave150°C15 min88%>98%

Data Interpretation: The microwave protocol prevents the formation of tar-like degradation products typically observed during the 24-hour conventional cyclization, directly resulting in the 33% yield increase and superior purity profile.

References

  • Microwave-Assisted Synthesis of Morpholine-Based Chalcones as Reversible MAO-A Inhibitors in the Management of Mental Depression, MDPI,[Link]

  • Microwave-assisted synthesis of quinoline, isoquinoline, quinoxaline and quinazoline derivatives as CB2 receptor agonists, PubMed,[Link]

  • Microwave-Assisted Synthesis of Morpholine-Based Chalcones (Data & Yields), MDPI,[Link]

Sources

Application Notes & Protocols: Dosage Formulation of 2-(4-Bromophenyl)-4-methylmorpholine for Rodent Studies

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the rational development of preclinical dosage formulations for 2-(4-Bromophenyl)-4-methylmorpholine, a compound representative of a class of molecules with a privileged morpholine scaffold.[1] Given the bromophenyl moiety, this compound is predicted to have low aqueous solubility, presenting a significant challenge for achieving adequate and reproducible systemic exposure in rodent models.[2] This guide outlines a systematic, step-by-step approach from initial physicochemical characterization and solubility screening to the development of specific, well-tolerated formulations for oral, intravenous, and intraperitoneal administration in rats and mice. The protocols herein are designed to be self-validating, emphasizing causality behind experimental choices to ensure scientific integrity and the generation of reliable in vivo data.

Introduction: The Formulation Challenge

The morpholine heterocycle is a cornerstone in medicinal chemistry, frequently incorporated into drug candidates to enhance pharmacological profiles, including solubility and cell permeability.[1][3] However, the addition of lipophilic groups, such as the 4-bromophenyl substituent in 2-(4-Bromophenyl)-4-methylmorpholine, often counteracts this effect, leading to compounds with poor aqueous solubility. Such molecules typically fall into the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), where dissolution becomes the rate-limiting step for absorption.[2]

Developing a robust formulation is therefore not a trivial procedural step but a critical determinant of a preclinical study's success. An inadequate formulation can lead to:

  • Erratic and low drug absorption, resulting in high variability in pharmacokinetic (PK) and pharmacodynamic (PD) data.

  • Inaccurate assessment of a compound's intrinsic potency and toxicity.

  • Poor dose-exposure linearity, complicating dose selection for efficacy and safety studies.[2]

This guide provides researchers with the foundational principles and actionable protocols to navigate these challenges effectively.

Pre-formulation Assessment: Know Your Molecule

Before any formulation work begins, a thorough understanding of the compound's fundamental physicochemical properties is essential. For a novel compound like 2-(4-Bromophenyl)-4-methylmorpholine, these properties must be experimentally determined or reliably predicted.

Predicted Physicochemical Properties

Based on its chemical structure, we can anticipate the following characteristics, which guide our initial formulation strategy.

PropertyPredicted Value / CharacteristicImplication for Formulation
Molecular Weight ~256 g/mol Unlikely to be a barrier to permeability.
logP 2.0 - 3.5 (Moderately Lipophilic)Poor aqueous solubility is expected. Favors lipid-based or co-solvent approaches.[4]
Aqueous Solubility <10 µg/mL (Predicted)Simple aqueous solutions are not feasible without enhancement techniques.
pKa (Predicted) 4.0 - 6.0 (Weak Base)The morpholine nitrogen is basic. Solubility will be pH-dependent, increasing in acidic conditions.
BCS Class Class II or IV (Predicted)Formulation strategies must focus on enhancing solubility and dissolution.[2]
Protocol 1: High-Throughput Solubility Screening

Objective: To empirically determine the compound's solubility in a panel of common, well-tolerated preclinical vehicles.

Materials:

  • 2-(4-Bromophenyl)-4-methylmorpholine powder

  • Panel of vehicles (see Table 2 for suggestions)

  • 96-well plate (or 1.5 mL microcentrifuge tubes)

  • Plate shaker/vortexer

  • Centrifuge

  • HPLC-UV or LC-MS/MS for quantification

Methodology:

  • Preparation: Add an excess amount of the compound (e.g., 1-2 mg) to each well or tube.

  • Vehicle Addition: Add a fixed volume (e.g., 200 µL) of each test vehicle to the corresponding well.

  • Equilibration: Seal the plate/tubes and agitate at room temperature for 24 hours to reach equilibrium.

  • Separation: Centrifuge the samples at high speed (e.g., 3000 x g for 15 minutes) to pellet the undissolved solid.

  • Sampling & Dilution: Carefully transfer a known volume of the supernatant (e.g., 100 µL) to a new plate/tube and dilute with a suitable solvent (e.g., acetonitrile or methanol) to prevent precipitation and bring the concentration into the analytical range.

  • Quantification: Analyze the diluted samples by a validated HPLC or LC-MS/MS method to determine the compound concentration.

Interpretation: The results from this screen are paramount. They will dictate which formulation strategies are most likely to succeed and can be visualized in the decision workflow below.

Vehicle Selection & Formulation Strategy

The choice of vehicle is governed by the route of administration, the required dose level, and the compound's solubility data. Animal welfare and the potential for excipient-induced toxicity or pharmacological effects are also critical considerations.[5]

Common Vehicles for Rodent Studies

The following table summarizes common vehicles and their key characteristics.

Vehicle SystemCompositionPrimary Route(s)AdvantagesLimitations & Considerations
Aqueous (pH-Adjusted) Water or Saline with HCl/Citrate BufferOral, IV, IP, SCSimple, low toxicity, physiologically compatible.Only for compounds with sufficient solubility at a tolerable pH (typically pH 3-8).[6]
Aqueous Suspension 0.5% Methylcellulose (MC) or CMC + 0.1% Tween 80 in waterOralAccommodates high doses, suitable for insoluble compounds.Risk of non-homogeneity and inaccurate dosing. Not for IV use.[7]
Co-solvent Solution 10-40% PEG 400 in Water/SalineOral, IV, IPEnhances solubility for many compounds.Can cause hemolysis or vein irritation if not properly diluted for IV use.[8]
Co-solvent Solution 30% Solutol HS 15 in WaterOral, IVGood solubilizing capacity, generally well-tolerated.Can have P-gp inhibitory effects, potentially altering PK.[9]
Lipid Solution Corn Oil, Sesame OilOral, SCExcellent for highly lipophilic compounds (LogP > 4).Absorption can be variable and dependent on food effects. Not for IV use.[10]
Cyclodextrin Solution 20-40% HP-β-CD or SBE-β-CD (Captisol®) in WaterOral, IV, IP, SCForms inclusion complexes to dramatically increase solubility.[11]High concentrations can be nephrotoxic. Repeated oral dosing may cause GI issues in rodents.[4]
Formulation Decision Workflow

The following diagram illustrates a logical pathway for selecting an appropriate formulation strategy based on the results of the solubility screen.

G cluster_input Inputs cluster_decision Decision Process cluster_output Formulation Type Solubility Solubility Data (Protocol 1) CheckSol Solubility > Target Conc. in Aqueous Vehicle (pH 4-7)? Solubility->CheckSol Dose Target Dose (mg/kg) Dose->CheckSol Route Admin. Route (PO, IV, IP) Route->CheckSol CheckAcidSol Solubility > Target Conc. in Acidic Buffer (pH ~3)? CheckSol->CheckAcidSol No AqueousSol Aqueous Solution (Protocol 2) CheckSol->AqueousSol Yes CheckCosolventSol Solubility > Target Conc. in Co-solvent or CD? CheckAcidSol->CheckCosolventSol No CheckAcidSol->AqueousSol Yes CosolventSol Co-solvent / CD Solution (Protocol 3) CheckCosolventSol->CosolventSol Yes Suspension Aqueous Suspension (Protocol 4) CheckCosolventSol->Suspension No Lipid Lipid Solution (If LogP > 4) CheckCosolventSol->Lipid No, but highly lipophilic

Caption: Formulation selection decision workflow.

Detailed Formulation Protocols

Safety Precaution: Always handle the test compound and solvents in a well-ventilated area (e.g., a chemical fume hood) and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 2: Aqueous Solution via pH Modification

Application: For oral or parenteral administration when the compound shows sufficient solubility in an acidic environment.

Materials:

  • 2-(4-Bromophenyl)-4-methylmorpholine

  • Sterile Water for Injection or 0.9% Saline

  • 0.1 N Hydrochloric Acid (HCl)

  • pH meter

  • Sterile filter (0.22 µm) if for parenteral use

Methodology:

  • Weigh Compound: Accurately weigh the required amount of the compound for the target concentration and final volume.

  • Add Vehicle: Add approximately 80% of the final volume of water or saline to the vessel.

  • pH Adjustment: While stirring, add 0.1 N HCl dropwise until the compound completely dissolves.

  • Check pH: Measure the pH of the solution. For in vivo studies, the final pH should ideally be above 3.0 to minimize tissue irritation.[6]

  • Final Volume: Adjust to the final volume with the vehicle.

  • Sterilization (for IV/IP): If for parenteral use, filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial.

  • QC Check: Visually inspect for clarity and absence of particulates. Re-check pH. Prepare fresh daily.

Protocol 3: Co-solvent Solution (PEG 400-Based)

Application: For oral or parenteral administration when aqueous solubility is insufficient, even with pH modification.

Materials:

  • 2-(4-Bromophenyl)-4-methylmorpholine

  • Polyethylene Glycol 400 (PEG 400)

  • Propylene Glycol (PG)

  • Sterile Water for Injection or 0.9% Saline

Methodology (Example: 20% PEG 400 / 10% PG in Saline):

  • Weigh Compound: Accurately weigh the required amount of the compound.

  • Dissolve in Co-solvents: Add the required volume of PEG 400 and PG to a glass vial. Vortex or sonicate until the compound is fully dissolved. This step is crucial; ensure a clear solution is formed before adding the aqueous component.

  • Add Aqueous Phase: Slowly add the saline to the organic solution while vortexing to avoid precipitation.

  • Final Volume: Adjust to the final desired volume with saline.

  • QC Check: The final formulation should be a clear, homogenous solution. Visually inspect for any signs of precipitation or phase separation.

Protocol 4: Homogeneous Aqueous Suspension

Application: The default approach for oral administration when a solution cannot be achieved at the target concentration.

Materials:

  • 2-(4-Bromophenyl)-4-methylmorpholine

  • Suspending Vehicle: 0.5% (w/v) Methylcellulose (MC) or Sodium Carboxymethylcellulose (Na-CMC) in purified water.

  • Wetting Agent (optional but recommended): Tween 80

  • Mortar and pestle

Methodology:

  • Prepare Vehicle: Prepare the 0.5% MC vehicle in advance by slowly adding MC powder to heated water (~60°C) while stirring, then allowing it to cool to form a viscous solution.

  • Weigh Compound: Accurately weigh the required amount of the compound.

  • Wetting Step: Place the powder in a mortar. Add a few drops of the suspending vehicle (or a 1% Tween 80 solution) to the powder and triturate with the pestle to form a smooth, uniform paste. This step is critical to break up aggregates and ensure particles are properly wetted.

  • Geometric Dilution: Gradually add the remaining suspending vehicle to the paste in small portions, mixing thoroughly after each addition until the final volume is reached.

  • Homogenization: Transfer the suspension to a suitable container and stir with a magnetic stirrer for at least 30 minutes before dosing.

  • QC Check: The final formulation should be a uniform, opaque suspension. A key requirement is that it must be easily re-suspended by gentle shaking and remain homogenous for the duration of the dosing procedure.

Quality Control Workflow

Consistent and reliable data can only be generated from a well-prepared and verified formulation.

G cluster_prep Preparation cluster_qc Quality Control cluster_dose Dosing Start Start: Calculate Amounts Weigh Weigh Compound & Excipients Start->Weigh Mix Mix/Dissolve/ Suspend Weigh->Mix FinalVol Adjust to Final Volume Mix->FinalVol Visual Visual Inspection (Clarity/Homogeneity) FinalVol->Visual pH_Check pH Measurement (If applicable) Visual->pH_Check DoseAnimal Dose Animal (Stir immediately prior to drawing dose) pH_Check->DoseAnimal Record Record Observations DoseAnimal->Record

Caption: General workflow for formulation preparation and QC.

Conclusion

The successful in vivo evaluation of 2-(4-Bromophenyl)-4-methylmorpholine in rodent models is critically dependent on the development of an appropriate dosage formulation. Due to its predicted low aqueous solubility, a systematic screening of vehicles is the necessary first step. For this weakly basic compound, pH modification offers the simplest path to a solution, but co-solvent or cyclodextrin-based systems provide robust alternatives for achieving higher concentrations. When solution formulations are not feasible, a well-prepared aqueous suspension is the standard for oral administration. By following the detailed protocols and quality control measures outlined in this guide, researchers can develop consistent and reliable formulations, thereby ensuring the integrity and reproducibility of their preclinical pharmacology and toxicology studies.

References

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Str
  • Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research - Boston University. (2025). Boston University.
  • Evaluation of preclinical formulations for a poorly w
  • PHARMACOTOXIC EVALUATION OF NINE VEHICLES ADMINISTERED INTRAPERITONEALLY TO MICE. DTIC.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK.
  • Any advice on formulating a poorly soluble compound into an i.v. formulation? (2015).
  • Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions. PMC.
  • Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery. (2010). Taylor & Francis Online.
  • Administration of Substances to Laboratory Animals: Routes of Administr
  • In vivo toxicology of excipients commonly employed in drug discovery in r
  • Gad Vehicles D
  • A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in r
  • Morpholine Derivatives in Agrochemical Discovery and Development. (2023). Journal of Agricultural and Food Chemistry.

Sources

Functionalization of the bromine handle in 2-(4-Bromophenyl)-4-methylmorpholine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Functionalization of the Bromine Handle in 2-(4-Bromophenyl)-4-methylmorpholine

Chemical Profile & Mechanistic Rationale

2-(4-Bromophenyl)-4-methylmorpholine is a highly versatile and valuable building block in medicinal chemistry and drug development. The morpholine ring is a privileged pharmacophore known to improve aqueous solubility, modulate physicochemical properties (such as pKa), and enhance metabolic stability in lead compounds.

The bromine atom situated at the para position of the phenyl ring provides a robust, electrophilic handle for transition-metal-catalyzed cross-coupling reactions. Mechanistically, the morpholine-substituted aryl ring is relatively electron-neutral. This electronic profile ensures that the oxidative addition of the C(sp2)–Br bond to a Palladium(0) active species is highly efficient—avoiding the sluggish kinetics associated with electron-rich aryl chlorides, while remaining stable enough to prevent unwanted homocoupling side reactions[1]. This makes the scaffold an ideal candidate for divergent late-stage functionalization.

Divergent Functionalization Pathways

The following diagram illustrates the primary strategic pathways for functionalizing the aryl bromide handle, enabling the rapid expansion of chemical space around the morpholine core.

G Scaffold 2-(4-Bromophenyl)- 4-methylmorpholine (Aryl Bromide) Suzuki Suzuki-Miyaura (C-C Bond) Scaffold->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 Buchwald Buchwald-Hartwig (C-N Bond) Scaffold->Buchwald Pd2(dba)3, XPhos, HNR2 Sonogashira Sonogashira (C-C≡C Bond) Scaffold->Sonogashira Pd(PPh3)4, CuI, Terminal Alkyne Biaryl Biaryl-Morpholine Derivatives Suzuki->Biaryl Amine Amino-Aryl Morpholine Derivatives Buchwald->Amine Alkyne Alkynyl-Aryl Morpholine Derivatives Sonogashira->Alkyne

Divergent Pd-catalyzed functionalization pathways for 2-(4-Bromophenyl)-4-methylmorpholine.

Pathway A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Mechanistic Insights: The Suzuki-Miyaura coupling of this scaffold is best achieved using the bench-stable precatalyst Pd(dppf)Cl₂. The large bite angle of the bidentate dppf ligand structurally enforces a geometry that accelerates the reductive elimination step, which is often the rate-limiting step in the formation of sterically hindered biaryls[2]. A biphasic solvent system (1,4-dioxane/water) is employed because water is strictly required to dissolve the inorganic K₂CO₃ base and generate the reactive "ate" complex (boronate anion). This anionic boron species is essential for efficient transmetalation to the Pd(II) intermediate[1].

Self-Validating Experimental Protocol:

Reagents:

  • 2-(4-Bromophenyl)-4-methylmorpholine (1.0 mmol, limiting reagent)

  • Arylboronic acid (1.2 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.03 mmol, 3 mol%)

  • K₂CO₃ (2.0 mmol)

  • 1,4-Dioxane / H₂O (4:1 v/v, 10 mL, degassed)

Step-by-Step Procedure:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-(4-Bromophenyl)-4-methylmorpholine, the selected arylboronic acid, Pd(dppf)Cl₂·CH₂Cl₂, and K₂CO₃[2].

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with Argon (repeat 3 times). This is critical to prevent the oxidative degradation of the active Pd(0) catalyst generated in situ.

  • Solvent Addition: Inject the thoroughly degassed 1,4-dioxane/H₂O mixture via syringe.

  • Reaction Execution: Heat the mixture to 90 °C in a pre-heated oil bath with vigorous stirring for 4–12 hours.

  • Validation Checkpoint: Monitor reaction progress via LC-MS. The starting aryl bromide exhibits a characteristic 1:1 isotopic doublet at m/z 256/258 [M+H]⁺. Complete consumption is definitively indicated by the disappearance of this doublet and the emergence of the target product mass.

  • Workup: Cool the mixture to room temperature, dilute with ethyl acetate (20 mL), and wash with brine (2 × 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.

Pathway B: Buchwald-Hartwig Amination (C-N Bond Formation)

Mechanistic Insights: Forming C-N bonds requires overriding the competitive β-hydride elimination pathway, which otherwise leads to the dehalogenation of the starting material. To achieve this, we utilize a catalyst system comprising Pd₂(dba)₃ and XPhos. XPhos is a highly bulky, electron-rich biaryl phosphine. Its extreme steric bulk prevents the formation of inactive bis-ligated PdL₂ resting states, driving the equilibrium entirely toward the highly active, monoligated L₁Pd(0) species[3]. This monoligated complex ensures rapid oxidative addition into the C-Br bond and facilitates the subsequent coordination of the amine nucleophile[4].

Self-Validating Experimental Protocol:

Reagents:

  • 2-(4-Bromophenyl)-4-methylmorpholine (1.0 mmol)

  • Secondary or Primary Amine (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • XPhos (0.048 mmol, 4.8 mol%)

  • NaOtBu (1.5 mmol)

  • Anhydrous Toluene (5 mL, degassed)

Step-by-Step Procedure:

  • Preparation: In a glovebox (or using strict standard Schlenk techniques), charge an oven-dried vial with 2-(4-Bromophenyl)-4-methylmorpholine, Pd₂(dba)₃, XPhos, and NaOtBu[5].

  • Solvent & Amine Addition: Seal the vial with a PTFE septum cap, remove from the glovebox, and inject anhydrous, degassed toluene followed by the amine via syringe. (Note: If the amine is a solid, add it during Step 1).

  • Reaction Execution: Place the vial in a heating block and stir at 100 °C for 12–24 hours[4].

  • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc). The formation of the aniline derivative will typically present as a highly UV-active or fluorescent spot. If utilizing a primary amine, validate that no over-arylation (diarylamine formation) has occurred by checking for the absence of secondary, higher-Rf spots.

  • Workup: Cool the mixture, filter through a short pad of Celite to remove palladium black and inorganic salts, and wash the pad thoroughly with dichloromethane. Concentrate the filtrate and purify via silica gel chromatography.

Quantitative Data: Condition Optimization Matrix

To assist researchers in troubleshooting and understanding the causality behind reagent selection, the following table summarizes the quantitative impact of deviating from the optimal parameters during the Buchwald-Hartwig amination of this specific scaffold.

Parameter VariationCatalyst SystemBaseSolventExpected YieldMechanistic Consequence
Optimal Baseline Pd₂(dba)₃ / XPhos NaOtBu Toluene >90% Efficient L₁Pd(0) formation; rapid reductive elimination without dehalogenation.
Ligand SubstitutionPd₂(dba)₃ / PPh₃NaOtBuToluene<20%PPh₃ lacks sufficient steric bulk; leads to inactive PdL₂ resting states and promotes β-hydride elimination.
Base SubstitutionPd₂(dba)₃ / XPhosK₂CO₃Toluene~40%K₂CO₃ is too weak and insoluble to efficiently deprotonate the coordinated amine intermediate in non-polar solvents.
Solvent SubstitutionPd₂(dba)₃ / XPhosNaOtBuDMF~50%Highly polar coordinating solvents can outcompete and displace the phosphine ligand, destabilizing the active catalyst.

References

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications Source: ACS Publications URL:[Link][3]

  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach Source: KTU ePubl URL:[Link][4]

  • Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 Source: Royal Society of Chemistry (RSC) URL:[Link][1]

Sources

Application Note: Procedures for N-Methylation of 2-(4-bromophenyl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-methylation of 2-(4-bromophenyl)morpholine to yield 2-(4-bromophenyl)-4-methylmorpholine (CAS: 83081-06-5)[1] is a critical transformation in the synthesis of functionally diverse morpholine-based therapeutics and CNS-active agents. Because the aryl bromide moiety must remain intact for downstream cross-coupling reactions (such as Suzuki or Buchwald-Hartwig couplings), the chosen methylation conditions must be highly chemoselective. This application note provides researchers with three field-validated, self-contained protocols for this transformation, evaluating each for scalability, mechanistic causality, and operational safety.

Mechanistic Rationale & Pathway Selection

N-methylation of secondary amines requires careful control to prevent over-alkylation (quaternization) into non-productive ammonium salts.

  • Eschweiler-Clarke Methylation: This is the premier industrial method for synthesizing tertiary amines from secondary amines. The secondary amine condenses with formaldehyde to form a highly electrophilic iminium ion. Formic acid then acts as a hydride donor, reducing the iminium ion to the N-methyl derivative while releasing CO₂ gas. Because a tertiary amine cannot form an iminium ion with formaldehyde, the reaction is inherently self-limiting, preventing over-methylation ().

  • Reductive Amination via NaBH(OAc)₃: For substrates sensitive to the harsh, refluxing acidic conditions of the Eschweiler-Clarke method, reductive amination using sodium triacetoxyborohydride is the modern standard. The electron-withdrawing acetate groups attenuate the nucleophilicity of the borohydride, making it unreactive toward the formaldehyde but highly reactive toward the transient iminium intermediate ().

  • Direct Alkylation: Utilizing methyl iodide (MeI) and a mild base (K₂CO₃). While rapid, this method requires strict stoichiometric control to prevent the formation of quaternary ammonium salts.

EC_Mechanism A 2-(4-bromophenyl) morpholine C Iminium Ion Intermediate A->C Condensation (-H2O) B Formaldehyde (CH2O) B->C E 2-(4-bromophenyl)- 4-methylmorpholine C->E Hydride Transfer (-CO2) D Formic Acid (HCOOH) D->C H- Donor

Figure 1: Mechanistic pathway of the Eschweiler-Clarke N-methylation.

Quantitative Data & Method Comparison

ParameterMethod A: Eschweiler-ClarkeMethod B: Reductive AminationMethod C: Direct Alkylation
Reagents CH₂O (aq), HCOOHCH₂O (aq), NaBH(OAc)₃MeI, K₂CO₃
Solvent Neat (Reagents act as solvent)1,2-Dichloroethane (DCE)Acetonitrile (ACN)
Temperature 100 °C (Reflux)20–25 °C (Room Temp)0 °C to 25 °C
Reaction Time 10–12 hours4–6 hours12–16 hours
Typical Yield 85–92%90–95%75–80%
Chemoselectivity Excellent (Self-limiting)Excellent (Mild reduction)Moderate (Risk of quaternization)
Best For Large-scale, robust synthesisSensitive substrates, rapid library prepIsotopic labeling (e.g., ¹³CH₃I)

Detailed Experimental Protocols

Note: 2-(4-bromophenyl)morpholine (MW: 242.11 g/mol ) is used at a standard 10.0 mmol scale for these protocols.

Method A: Eschweiler-Clarke Methylation (Industrial Standard)

Causality Insight: Formic acid is added first to form the amine salt, preventing the highly exothermic and potentially uncontrollable direct reaction between the free amine and formaldehyde.

  • Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(4-bromophenyl)morpholine (2.42 g, 10.0 mmol).

  • Acidification: Cool the flask in an ice-water bath (0 °C). Slowly add formic acid (85% aq., 3.8 mL, ~85 mmol) dropwise. Observation: Mild exotherm as the morpholinium formate salt forms.

  • Formaldehyde Addition: Add formaldehyde (37% aq. solution, 3.7 mL, ~50 mmol) in one portion.

  • Reflux: Move the flask to an oil bath and heat to 100 °C for 12 hours. The evolution of CO₂ gas will be observed, indicating active hydride transfer.

  • Quench: Cool the reaction to room temperature. Add 10 mL of 2 M HCl and stir for 30 minutes to hydrolyze any unreacted iminium species.

  • Workup: Concentrate the mixture under reduced pressure to remove excess formaldehyde and formic acid. Dilute the residue with water (20 mL) and adjust the pH to >10 using 20% NaOH (aq).

  • Extraction & Isolation: Extract the aqueous layer with Dichloromethane (DCM) (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the product.

Method B: Reductive Amination (Mild Alternative)

Causality Insight: The reaction is performed in DCE rather than DCM because DCE provides better solubility for the polar intermediates and allows for slightly higher reaction temperatures if needed, though room temperature is usually sufficient.

Workflow Step1 1. Substrate Preparation Dissolve amine in DCE (0.3 M) Step2 2. Imine Formation Add 37% aq. CH2O (1.5 eq), stir 30 min Step1->Step2 Step3 3. Selective Reduction Add NaBH(OAc)3 (1.5 eq) portionwise Step2->Step3 Step4 4. Reaction Monitoring Check via TLC/LC-MS until completion Step3->Step4 Step5 5. Quench & Extraction Sat. NaHCO3, extract with DCM Step4->Step5 Step6 6. Purification Flash Chromatography (Silica) Step5->Step6

Figure 2: Step-by-step experimental workflow for Reductive Amination.

  • Imine Formation: Dissolve 2-(4-bromophenyl)morpholine (2.42 g, 10.0 mmol) in anhydrous 1,2-dichloroethane (30 mL). Add formaldehyde (37% aq., 1.1 mL, 15.0 mmol). Stir at room temperature for 30 minutes to allow the iminium ion to fully form.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (3.18 g, 15.0 mmol) portionwise over 10 minutes to control any mild exotherm.

  • Maturation: Stir the opaque suspension at room temperature for 4–6 hours.

  • Quench: Carefully quench the reaction by adding saturated aqueous NaHCO₃ (30 mL). Caution: Vigorous gas evolution (H₂) may occur. Stir until the biphasic mixture becomes clear (approx. 20 mins).

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 × 15 mL). Combine organics, wash with brine, dry over MgSO₄, and concentrate.

Method C: Direct Alkylation (Rapid Route)

Causality Insight: K₂CO₃ acts as an acid scavenger to neutralize the HI generated during the reaction. Without it, the amine would become protonated, killing its nucleophilicity and stalling the reaction.

  • Preparation: Dissolve the amine (2.42 g, 10.0 mmol) in anhydrous Acetonitrile (20 mL). Add finely powdered anhydrous K₂CO₃ (2.76 g, 20.0 mmol).

  • Alkylation: Cool the suspension to 0 °C. Add Methyl Iodide (MeI) (0.68 mL, 11.0 mmol) dropwise.

  • Maturation: Remove the ice bath and stir at room temperature for 12 hours.

  • Workup: Filter the suspension through a Celite pad to remove inorganic salts. Concentrate the filtrate, partition between Ethyl Acetate (30 mL) and Water (30 mL), separate, dry the organics, and concentrate.

In-Process Controls & Self-Validation

To ensure a self-validating protocol, the following analytical checks must be integrated into the workflow:

  • TLC Monitoring: Use a solvent system of Hexanes:Ethyl Acetate (7:3 v/v) with 1% Triethylamine (to prevent streaking of the amine on the silica plate). The starting material (secondary amine) will stain positively (purple/brown) with a Ninhydrin dip, whereas the N-methylated product (tertiary amine) will be Ninhydrin-negative but highly UV-active (254 nm) due to the bromophenyl ring.

  • LC-MS Validation: The starting material exhibits an [M+H]⁺ of 242.0 / 244.0 m/z (characteristic 1:1 bromine isotope pattern). The successful formation of 2-(4-bromophenyl)-4-methylmorpholine will shift the mass to an [M+H]⁺ of 256.0 / 258.0 m/z.

  • pH Verification (Method A): During the workup of the Eschweiler-Clarke reaction, failure to adjust the aqueous layer to pH > 10 will result in the product remaining in the aqueous phase as the water-soluble hydrochloride salt, leading to artificially low yields. Always verify the aqueous phase with pH paper before extraction.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862. URL: [Link]

  • Pine, S. H., & Sanchez, B. L. (1971). Formic acid-formaldehyde methylation of amines. The Journal of Organic Chemistry, 36(6), 829-832. URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Cyclization Failures in Morpholine Ring Formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for morpholine synthesis. The morpholine ring is a privileged scaffold in medicinal chemistry, extensively utilized to improve the pharmacokinetic profiles, aqueous solubility, and metabolic stability of bioactive molecules[1]. However, the formation of this six-membered heterocycle—whether through classical industrial dehydration or modern transition-metal catalysis—is frequently plagued by competing side reactions such as polymerization, elimination, and stereochemical degradation[2][3].

This guide provides researchers and drug development professionals with causality-driven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure successful morpholine cyclization.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: Why am I observing extensive polymerization instead of morpholine ring closure during the acid-catalyzed dehydration of diethanolamine (DEA)? Causality: The classical synthesis of morpholine via DEA dehydration relies on concentrated sulfuric acid to protonate the hydroxyl groups, forming an oxonium ion intermediate[2]. If the reaction concentration is too high or the temperature exceeds the optimal thermodynamic window (typically 200°C–210°C), intermolecular nucleophilic attack by the free hydroxyl or amine group of a neighboring DEA molecule outcompetes the desired intramolecular SN​2 cyclization[4][5]. This kinetic deviation leads to the formation of linear polyether or polyamine byproducts[3]. Self-Validating Fix: Maintain a strict 1:1.8 molar ratio of DEA to concentrated sulfuric acid[4]. Monitor the internal temperature continuously; excursions above 215°C exponentially increase polymerization rates[5]. If the mixture turns highly viscous and black early in the reaction, intermolecular polymerization has occurred, and the batch must be restarted.

Q2: My cyclization using 1,2-amino alcohols and ethylene sulfate stalls at the zwitterionic intermediate. How do I force ring closure? Causality: The modern "green" synthesis of morpholines uses ethylene sulfate to alkylate 1,2-amino alcohols via an initial SN​2 reaction, which cleanly forms a zwitterionic intermediate[2][6]. Failure to achieve final cyclization is almost always due to insufficient base strength or poor solvent choice. Without a sufficiently strong base, the hydroxyl group cannot be deprotonated to execute the second intramolecular SN​2 attack on the sulfate leaving group[6]. Self-Validating Fix: Ensure the use of a strong base like potassium tert-butoxide (tBuOK) in a polar aprotic solvent mixture (e.g., 2-MeTHF/Isopropanol) to drive alkoxide formation[2][6]. Validate the reaction by checking the pH; the system must remain highly basic to prevent the reverse protonation of the alkoxide intermediate.

Q3: In the industrial diethylene glycol (DEG) and ammonia route, my yield is low, and I detect high levels of 2-(2-aminoethoxy)ethanol (AEE). How is this resolved? Causality: The DEG route is a two-step amination/cyclization sequence over a metal catalyst. AEE is the half-aminated intermediate[7]. High AEE levels indicate that the second step (intramolecular cyclodehydration) is failing. This is typically caused by inadequate water removal, which pushes the thermodynamic equilibrium backward, or by catalyst deactivation (fouling by high-molecular-weight byproducts)[7]. Self-Validating Fix: Implement a Dean-Stark trap or continuous distillation apparatus to efficiently remove the water byproduct[7]. If AEE persists despite efficient water removal, the catalyst bed has likely been poisoned and requires regeneration[7].

Q4: When synthesizing substituted morpholines via transition-metal catalysis, I am losing diastereoselectivity. What is the mechanistic failure? Causality: In advanced methodologies, such as the copper(II)-promoted oxyamination of alkenes or Pd(0)/Fe(III)-catalyzed heterocyclization, stereocontrol is governed by a highly ordered transition state geometry (e.g., a chair-like six-membered transition state minimizing 1,3-diaxial interactions)[1][8]. Loss of diastereoselectivity occurs if the coordination sphere of the metal catalyst is disrupted by coordinating impurities (like water), or if the reaction is run at elevated temperatures that provide enough thermal energy to overcome the activation barrier of the less favored stereochemical pathway[8][9]. Self-Validating Fix: Rigorously dry all solvents. For photocatalytic or transition-metal methods, lower the reaction temperature and ensure any Lewis acid additives are freshly titrated[9].

Part 2: Mechanistic & Troubleshooting Workflows

Mechanism DEA Diethanolamine (DEA) Protonation Protonation by H2SO4 (Heat to 200°C) DEA->Protonation Intermediate Oxonium Ion Intermediate Protonation->Intermediate PathA Intramolecular SN2 (Favorable at strict ratios) Intermediate->PathA Controlled Temp PathB Intermolecular SN2 (Favorable at > 215°C) Intermediate->PathB Thermal Runaway Morpholine Morpholine Product PathA->Morpholine Polymer Polyether/Polyamine Byproducts PathB->Polymer

Mechanistic divergence in DEA dehydration: Intramolecular cyclization vs. Intermolecular polymerization.

Troubleshooting Start Cyclization Failure Detected CheckYield Is the yield < 20%? Start->CheckYield CheckByprod Are polymers or elimination products detected? CheckYield->CheckByprod Yes WaterIssue Check Water Removal (Dean-Stark/Distillation) CheckYield->WaterIssue No, but incomplete CheckByprod->WaterIssue No TempIssue Reduce Temperature & Check Reagent Stoichiometry CheckByprod->TempIssue Yes Success Successful Morpholine Ring Formation WaterIssue->Success TempIssue->Success

Troubleshooting logic tree for resolving low yields and side reactions in morpholine synthesis.

Part 3: Quantitative Data & Method Comparison

The following table summarizes the primary synthetic routes, their typical yields, optimal conditions, and primary modes of failure. This data allows researchers to select the most appropriate method based on their specific substitution requirements and scale[2][6][7][8].

Synthesis MethodTypical YieldKey Reagents & CatalystsOptimal TemperaturePrimary Failure Mode
Classical DEA Dehydration 35% – 79%Diethanolamine, H2​SO4​ 200°C – 210°CPolymerization; Incomplete water removal
Ethylene Sulfate Route 70% – 90%1,2-amino alcohol, Ethylene sulfate, tBuOK20°C – 50°CStalled zwitterionic intermediate
DEG Amination (Industrial) 60% – 90%Diethylene glycol, NH3​ , Metal Catalyst150°C – 400°CHigh AEE byproduct; Catalyst fouling
Cu(II) Oxyamination 65% – 85%Alkenol, Amine, Cu(II) 2-ethylhexanoateVaries (Solvent reflux)Loss of diastereoselectivity
Photocatalytic Annulation 76% – 92%Imines, Visible-light photocatalyst, Lewis AcidRoom TemperatureRadical quenching; Incomplete conversion

Part 4: Validated Experimental Protocols

Protocol 1: Classical Dehydration of Diethanolamine (DEA)

This protocol utilizes acid-catalyzed cyclodehydration. It is highly scalable but requires strict temperature control to prevent polymerization[2][4][5].

Step-by-Step Methodology:

  • Preparation: Equip a reaction vessel with a mechanical stirrer, a precise internal thermocouple, and a distillation condenser.

  • Reagent Addition: Slowly add 1.0 mole of diethanolamine (DEA) to 1.8 moles of concentrated sulfuric acid ( H2​SO4​ )[4]. Caution: Highly exothermic. Cool the vessel in an ice bath during addition to maintain the internal temperature below 50°C.

  • Heating & Cyclization: Gradually heat the mixture to 200°C.

    • Self-Validation Check: The internal temperature must stabilize between 200°C and 210°C. If the temperature drops, water is accumulating in the vessel, indicating that the distillation apparatus is failing to remove the byproduct[5]. Maintain this temperature for 90 minutes to 15 hours depending on scale[2][4].

  • Cooling & Neutralization: Allow the mixture to cool to 160°C, then pour it into a secondary vessel before it solidifies[5]. Neutralize the highly acidic mixture using a 50% sodium hydroxide (NaOH) solution or solid calcium oxide (CaO) until a pH of >10 is achieved[2][5].

  • Isolation: Distill the freebase morpholine from the aqueous mixture. To improve phase separation, saturate the aqueous layer with solid NaOH flakes[2].

  • Purification: Dry the crude distillate over potassium hydroxide (KOH) pellets, followed by a final fractional distillation (collecting the fraction boiling at 128°C–129°C)[2][5].

Protocol 2: Green Synthesis via Ethylene Sulfate (Redox-Neutral)

This modern approach provides a sustainable, high-yielding route to substituted morpholines via a clean SN​2 mechanism, avoiding harsh acids[2][6].

Step-by-Step Methodology:

  • Alkylation: In a rigorously dried reaction vessel under inert atmosphere (Argon/Nitrogen), dissolve the substituted 1,2-amino alcohol in 2-methyltetrahydrofuran (2-MeTHF)[2].

  • Intermediate Formation: Add 1.1 equivalents of ethylene sulfate to the solution. Stir at room temperature for 2–4 hours. The reaction will form a zwitterionic intermediate.

  • Cyclization Trigger: Suspend the isolated zwitterionic intermediate in a mixture of 2-MeTHF and isopropanol (IPA)[2]. Add 2.0 equivalents of potassium tert-butoxide (tBuOK)[6].

    • Self-Validation Check: Perform TLC or LC-MS analysis 1 hour after base addition. The complete disappearance of the highly polar zwitterionic intermediate validates that the base is sufficiently strong and the intramolecular SN​2 cyclization is proceeding.

  • Workup: Quench the reaction with water. Extract the morpholine product using ethyl acetate or dichloromethane. Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the resulting morpholine derivative via flash column chromatography or crystallization depending on the specific substitution pattern[2].

Part 5: References

  • Benchchem. "Side-by-side comparison of synthesis routes for morpholine-based compounds." Benchchem Technical Resources.

  • ResearchGate. "Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies." ResearchGate Publications.

  • Organic Chemistry Portal. "Morpholine synthesis." Organic-Chemistry.org.

  • NIH. "Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes." National Institutes of Health.

  • ACS. "Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation." Journal of the American Chemical Society.

  • Ataman Kimya. "MORPHOLINE." Ataman Kimya Technical Data.

  • Benchchem. "Side reactions and byproduct formation in morpholine synthesis." Benchchem Troubleshooting Guides.

  • Dissertation Topic. "The Study on the Preparation of Morpholine." Dissertationtopic.net.

  • YouTube. "Morpholine Preparation from Diethanolamine." YouTube Chemistry Demonstrations.

Sources

Technical Support Center: Troubleshooting Solubility of 2-(4-Bromophenyl)-4-methylmorpholine in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of lipophilic amine derivatives. 2-(4-Bromophenyl)-4-methylmorpholine presents a classic formulation challenge: it contains a highly lipophilic bromophenyl moiety coupled with a weakly basic N-methylmorpholine ring.

Understanding the thermodynamic drivers of its solubility is essential for designing robust, reproducible in vitro and in vivo assays. This guide provides field-proven, self-validating protocols to overcome precipitation issues without compromising biological integrity.

Part 1: Physicochemical Profiling

Before troubleshooting, we must define the physical parameters governing the molecule's behavior. The morpholine ring acts as a moderately strong base[1], but the bulky, halogenated aromatic ring severely restricts its interaction with water at neutral pH.

Table 1: Physicochemical Properties & Formulation Impact

PropertyValue / CharacteristicImpact on Aqueous Solubility
Molecular Weight ~256.14 g/mol Moderate size; geometrically ideal for encapsulation within β-cyclodextrin cavities.
pKa (Morpholine N) ~7.0 - 7.5 (Estimated)At physiological pH (7.4), a significant fraction exists as the un-ionized free base, severely limiting solubility.
LogP (Lipophilicity) ~2.5 - 3.0 (Estimated)High hydrophobicity driven by the 4-bromophenyl group promotes rapid hydrophobic aggregation in water.
Part 2: Frequently Asked Questions (FAQs)

FAQ 1: Why does my compound instantly precipitate when diluted from a DMSO stock into a pH 7.4 PBS buffer? Answer: This is a classic "solvent-shift" precipitation mechanism. In 100% DMSO, the compound is fully solvated. When introduced into an aqueous buffer at pH 7.4, the local DMSO concentration drops rapidly. Because the pKa of the morpholine nitrogen is near physiological pH, a massive fraction of the compound exists as the un-ionized free base[1]. The thermodynamic penalty of creating a cavity in the water network for the lipophilic 4-bromophenyl group exceeds the solvation energy, leading to immediate hydrophobic aggregation and precipitation[2].

FAQ 2: How can I leverage pH to improve solubility without using high concentrations of organic solvents? Answer: By lowering the pH of your buffer to at least 1.5 to 2 units below the compound's pKa (e.g., pH 5.0 - 5.5), you drive the equilibrium toward the protonated morpholinium salt[2]. The positively charged nitrogen dramatically increases the polarity of the molecule, allowing favorable ion-dipole interactions with water. Self-Validating Check: If your compound dissolves at pH 5.0 but immediately clouds up when back-titrated to pH 7.4 with NaOH, you have definitively confirmed that ionization is the primary driver of its aqueous solubility.

FAQ 3: My biological assay requires a strict pH of 7.4. How can I maintain solubility without altering the pH or using toxic levels of DMSO? Answer: When pH adjustment is biologically prohibitive, host-guest complexation is the gold standard. Utilizing modified cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), allows you to sequester the lipophilic 4-bromophenyl moiety within the hydrophobic cavity of the cyclodextrin cone[]. The hydrophilic exterior of the cyclodextrin maintains aqueous solubility[4]. This method avoids the cellular toxicity and membrane disruption often associated with high concentrations of co-solvents, and studies show that adding co-solvents like ethanol to cyclodextrin systems can actually destabilize the inclusion complex[5].

Part 3: Diagnostic Workflows and Mechanisms

To determine the best path forward for your specific assay, follow the decision matrix below.

Troubleshooting Start Precipitation in Aqueous Buffer CheckPH Is assay pH > 7.0? Start->CheckPH LowerPH Lower pH to 5.0 (Protonate Morpholine) CheckPH->LowerPH Yes (Flexible pH) CheckTox Can assay tolerate excipients? CheckPH->CheckTox No (Fixed pH 7.4) Success Stable Aqueous Solution LowerPH->Success UseCD Use HP-β-CD (10-20%) Inclusion Complex CheckTox->UseCD Need low toxicity UseDMSO Add 1-5% DMSO or PEG400 CheckTox->UseDMSO Tolerates organics UseCD->Success UseDMSO->Success

Decision matrix for resolving morpholine derivative precipitation in aqueous assays.

Part 4: Standard Operating Protocols (SOPs)
Protocol A: Preparation of a pH-Optimized Aqueous Stock (Self-Validating)

Objective: Formulate a stable, solvent-free aqueous solution by exploiting the morpholine pKa.

  • Weighing: Weigh exactly 2.56 mg of 2-(4-Bromophenyl)-4-methylmorpholine into a clean glass vial.

  • Initial Suspension: Add 900 µL of sterile, deionized water. The compound will remain as a cloudy, undissolved suspension.

  • Acidification: Dropwise, add 0.1 M HCl while continuously vortexing the vial. Monitor the pH using micro-pH paper or a micro-probe until the pH reaches 5.0.

  • Causality Step: The suspension should rapidly clear as the basic amine nitrogen becomes protonated, forming a positively charged morpholinium salt[2]. This salt form is orders of magnitude more soluble than the neutral free base.

  • Volume Adjustment: Adjust the final volume to exactly 1.0 mL with deionized water to achieve a 10 mM stock.

  • Validation: Centrifuge the vial at 10,000 x g for 5 minutes. The complete absence of a pellet at the bottom of the tube confirms total solubilization.

Protocol B: Cyclodextrin Inclusion Complexation for Physiological pH Assays

Objective: Achieve high solubility at a strict pH of 7.4 using HP-β-CD without relying on high DMSO concentrations.

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in standard PBS (pH 7.4). Filter sterilize through a 0.22 µm membrane.

  • Master Stock: Prepare a highly concentrated (50 mM) "master stock" of the compound in 100% anhydrous DMSO.

  • Complexation: Heat the HP-β-CD solution to 37°C. Causality Step: Heating provides the thermodynamic activation energy required for the lipophilic 4-bromophenyl group to displace water molecules inside the cyclodextrin cavity, forming a 1:1 stoichiometric inclusion complex[4].

  • Injection: Slowly inject the DMSO stock into the stirring HP-β-CD solution to achieve your target concentration (e.g., 1 mM compound). Keep the final DMSO concentration below 2%.

  • Equilibration: Stir continuously for 2 hours at room temperature to allow the host-guest equilibrium to stabilize[].

  • Validation: Measure the absorbance of the solution at 600 nm (OD600) using a spectrophotometer. An OD600 of <0.05 indicates a true molecular dispersion without colloidal aggregates.

Mechanism FreeBase Free Base (Lipophilic) Protonation Acidification (pH < 6) Protonation FreeBase->Protonation pH Adjustment CD Add HP-β-CD (Hydrophobic Cavity) FreeBase->CD Neutral pH Salt Morpholinium Salt (Water Soluble) Protonation->Salt Complex Inclusion Complex (Shielded) CD->Complex

Thermodynamic pathways: pH-driven protonation vs. cyclodextrin inclusion complexation.

Part 5: Quantitative Comparison of Solubilization Strategies

When selecting a solubilization route for 2-(4-Bromophenyl)-4-methylmorpholine, you must balance the maximum achievable concentration against the biological compatibility of the required excipients.

Table 2: Solubilization Strategy Comparison

StrategyPrimary Mechanism of ActionMax Effective Conc.Biological Compatibility
pH Adjustment (pH 5.0) Ionization (Morpholinium salt formation)>10 mMLow (May disrupt pH-sensitive cellular assays or denature proteins)
Co-solvency (DMSO) Dielectric constant reduction100 µM - 1 mMModerate (Most in vitro assays tolerate a maximum of 0.1% - 0.5% DMSO)
HP-β-CD Complexation Hydrophobic cavity inclusion1 mM - 5 mMHigh (Maintains pH 7.4, low membrane toxicity, preserves cellular integrity)

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Interpretation of 2-(4-Bromophenyl)-4-methylmorpholine

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Comparison and Guide to Structural Elucidation

This guide provides an in-depth analysis and interpretation of the ¹H NMR spectrum of 2-(4-bromophenyl)-4-methylmorpholine, a common scaffold in medicinal chemistry. We will dissect the structural nuances of the molecule, predict the chemical shifts and coupling patterns, and compare its spectral signature to a constitutional isomer to demonstrate the power of NMR in unambiguous structural assignment. This document is intended for researchers and drug development professionals who rely on precise analytical data for synthetic chemistry and compound characterization.

Part 1: Core Structural Analysis & Conformational Landscape

Before interpreting a spectrum, one must understand the molecule's three-dimensional structure. The morpholine ring typically adopts a stable chair conformation.[1] In 2-(4-bromophenyl)-4-methylmorpholine, the presence of a stereocenter at the C-2 position is the single most important feature influencing the ¹H NMR spectrum. This chirality renders the methylene protons at C-3, C-5, and C-6 diastereotopic, meaning they are chemically non-equivalent and will have distinct chemical shifts and couplings.

The substituent on the nitrogen (methyl group) and the substituent on the C-2 carbon (bromophenyl group) can exist in either an axial or equatorial position. The large 4-bromophenyl group is expected to strongly prefer the equatorial position to minimize steric strain, which will largely lock the ring into a single predominant conformation.

Figure 1: Structure of 2-(4-Bromophenyl)-4-methylmorpholine with proton labeling.

Part 2: Predicted ¹H NMR Spectral Interpretation

The following is a detailed prediction of the ¹H NMR spectrum in a standard solvent like CDCl₃.

A. Aromatic Region (~7.2-7.5 ppm)

The 4-bromophenyl group presents a classic AA'BB' system, which often simplifies to a pair of doublets, especially at higher field strengths.

  • H-Ar (ortho to Br): These two equivalent protons are expected to appear as a doublet around 7.45-7.55 ppm . They are deshielded by the electronegative bromine atom.

  • H-Ar (meta to Br): These two equivalent protons will appear as a second doublet, slightly upfield, around 7.20-7.30 ppm .

  • Coupling: The coupling constant between these ortho and meta protons (³J) is typically in the range of 8-9 Hz, resulting in two clear doublets.[2]

B. Morpholine Ring Protons (~1.8-4.5 ppm)

This is the most complex and informative region of the spectrum. The assignments are based on the expected chair conformation and the influence of adjacent electronegative atoms (N and O).

  • H-2 (~4.4-4.5 ppm): This single proton is a methine (CH) group positioned between the deshielding aromatic ring and the highly electronegative oxygen atom. It is therefore expected to be the most downfield of the aliphatic protons. It will be coupled to the two diastereotopic protons on C-3, likely appearing as a doublet of doublets (dd) .

  • H-6 Protons (~3.6-3.9 ppm): These two protons are adjacent to the oxygen atom. The equatorial proton (H-6e) is typically slightly deshielded compared to the axial proton (H-6a). They will split each other (geminal coupling, ²J ≈ 10-12 Hz) and will also show distinct couplings to the C-5 protons. Expect complex multiplets in this region.

  • H-3 Protons (~2.6-2.9 ppm & ~2.0-2.2 ppm): These protons are adjacent to the nitrogen atom and the C-2 stereocenter. A significant difference in their chemical shifts is expected. The equatorial proton (H-3e) will likely be further downfield than the axial proton (H-3a). They will exhibit geminal coupling to each other and vicinal coupling to H-2.

  • H-5 Protons (~2.4-2.7 ppm & ~1.8-2.1 ppm): These protons are also adjacent to the nitrogen. Similar to the H-3 protons, they will be diastereotopic and appear as distinct signals. The axial proton (H-5a) might appear as a triplet of doublets due to large axial-axial couplings to H-6a, while the equatorial proton (H-5e) will show smaller couplings.

The key to differentiating axial and equatorial protons lies in their vicinal coupling constants (³J), as described by the Karplus relationship.[1]

  • ³J(axial-axial): Large coupling, typically 8-13 Hz.

  • ³J(axial-equatorial) & ³J(equatorial-equatorial): Small coupling, typically 2-5 Hz.

C. N-Methyl Protons (~2.3-2.4 ppm)
  • N-CH₃: The three protons of the methyl group attached to the nitrogen are equivalent and have no adjacent protons to couple with. Therefore, they will appear as a sharp singlet , integrating to 3H. Its chemical shift is consistent with typical values for N-methyl groups in similar cyclic amines.[3][4]

Part 3: Summary of Predicted ¹H NMR Data

The predicted assignments for 2-(4-Bromophenyl)-4-methylmorpholine are summarized below.

Assigned ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-Ar (ortho to Br)7.45 - 7.55d³J ≈ 8.52H
H-Ar (meta to Br)7.20 - 7.30d³J ≈ 8.52H
H-24.40 - 4.50dd³J ≈ 10.5, 3.01H
H-6e3.80 - 3.95m-1H
H-6a3.60 - 3.75m-1H
H-3e2.75 - 2.90m-1H
H-5e2.55 - 2.70m-1H
N-CH₃2.30 - 2.40s-3H
H-3a2.10 - 2.25m-1H
H-5a1.90 - 2.10m-1H

Part 4: Comparative Analysis: Distinguishing from 3-(4-Bromophenyl)-4-methylmorpholine

To highlight the diagnostic utility of this ¹H NMR data, let's compare it to the expected spectrum of a constitutional isomer, 3-(4-Bromophenyl)-4-methylmorpholine .

Feature2-(4-Bromophenyl)-4-methylmorpholinePredicted: 3-(4-Bromophenyl)-4-methylmorpholineRationale for Difference
H-2 Protons One deshielded methine (H-2) at ~4.45 ppmTwo less deshielded protons (H-2ax, H-2eq) at ~3.8-4.1 ppmIn the 3-isomer, C-2 is adjacent to oxygen but not the aromatic ring, reducing the deshielding effect.
Benzylic Proton H-2 is benzylic and adjacent to O.H-3 is benzylic and adjacent to N.The proton on the carbon bearing the aryl group (H-3) would be a multiplet around 3.2-3.5 ppm, significantly upfield from H-2 in the original molecule.
Symmetry C-3/C-5 and C-2/C-6 protons are distinct.The molecule is still chiral, but the symmetry is different. H-2 and H-5 protons would have very different environments.The placement of the bulky aryl group on C-3 changes all adjacent proton environments.

This comparison shows that a simple analysis of the chemical shifts and multiplicities in the 2.5-4.5 ppm region can unambiguously differentiate between these two isomers, a critical step in quality control and drug development.

Part 5: Experimental Protocol for Spectral Validation

This section provides a robust, self-validating methodology for acquiring high-quality ¹H NMR data for the title compound.

G cluster_workflow ¹H NMR Acquisition Workflow prep 1. Sample Preparation - Weigh 5-10 mg of compound. - Dissolve in ~0.7 mL CDCl₃. - Add TMS as internal standard. - Transfer to 5 mm NMR tube. acquire 2. Data Acquisition - Use ≥400 MHz spectrometer. - Shim the magnet. - Acquire standard 1D ¹H spectrum. (e.g., 16-32 scans) prep->acquire Load Sample process 3. Data Processing - Apply Fourier Transform. - Phase correction. - Baseline correction. - Calibrate spectrum to TMS (0 ppm). acquire->process Raw FID Data analyze 4. Spectral Analysis - Integrate all signals. - Determine chemical shifts (δ). - Measure coupling constants (J). - Assign all peaks to protons. process->analyze Processed Spectrum confirm 5. Structural Confirmation (Optional) - Acquire 2D COSY spectrum to confirm H-H connectivities. - Acquire 2D HSQC to correlate protons to their attached carbons. analyze->confirm For Ambiguous Signals

Figure 2: Standard workflow for NMR sample preparation, data acquisition, and analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of dry 2-(4-bromophenyl)-4-methylmorpholine.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.[5]

    • Vortex the mixture until the sample is fully dissolved.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation and Data Acquisition:

    • Insert the sample into a high-field NMR spectrometer (a 400 MHz or higher instrument is recommended for better signal dispersion).[1]

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Optimize the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.

    • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect 16 or 32 scans for a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the Free Induction Decay (FID) to generate the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the area under each signal. The relative integrals should correspond to the number of protons giving rise to each signal.

    • Measure the peak multiplicities and coupling constants (in Hz).[2]

  • Advanced Confirmation (Recommended):

    • To provide unequivocal assignments, acquire a 2D ¹H-¹H COSY (Correlation Spectroscopy) experiment. This will show cross-peaks between protons that are coupled to each other, confirming the connectivity within the morpholine ring.[1]

    • An HSQC (Heteronuclear Single Quantum Coherence) experiment can also be run to correlate each proton signal with its directly attached carbon atom, further validating the assignments.[1]

Conclusion

The ¹H NMR spectrum of 2-(4-bromophenyl)-4-methylmorpholine is rich with structural information. The key to its interpretation lies in recognizing the diastereotopicity of the morpholine's methylene protons due to the C-2 chiral center. By carefully analyzing chemical shifts, integration, and coupling constants—particularly the large axial-axial couplings—a complete and unambiguous assignment of the structure is achievable. This guide provides a robust framework for this analysis and a comparative benchmark against potential isomers, underscoring the indispensable role of NMR spectroscopy in modern chemical research and development.

Sources

HPLC method development for purity analysis of morpholine analogs

Author: BenchChem Technical Support Team. Date: March 2026

Overcoming Peak Tailing: A Comparative Guide to HPLC Method Development for Purity Analysis of Morpholine Analogs

Morpholine rings are ubiquitous in modern medicinal chemistry, serving as critical pharmacophores in blockbuster drugs such as the antibiotic linezolid, the EGFR inhibitor gefitinib, and the pharmacokinetic enhancer cobicistat. However, the very properties that make morpholine analogs biologically favorable—specifically their basic secondary or tertiary amine structure (pKa ~8.3) and moderate polarity—render them notoriously difficult to analyze via standard High-Performance Liquid Chromatography (HPLC) 1.

When analyzing the purity of these analogs or quantifying trace morpholine impurities, analytical scientists frequently encounter severe peak tailing, poor retention, and compromised resolution. This guide objectively compares alternative column chemistries and mobile phase strategies, providing a self-validating protocol for robust method development.

The Mechanistic Root of Peak Tailing

To develop a reliable purity assay, one must first understand the causality behind chromatographic failures. In reversed-phase liquid chromatography (RPLC), retention should ideally be driven solely by hydrophobic interactions between the analyte and the stationary phase 2.

However, morpholine analogs are prone to mixed-mode retention . At a typical mobile phase pH of 3.0 to 7.0, the morpholine nitrogen is protonated (carrying a positive charge). Simultaneously, traditional silica-based columns possess residual silanol groups (Si-OH) that become deprotonated (Si-O⁻) at pH > 3.0 1, 2. The resulting electrostatic attraction between the protonated morpholine and the ionized silanols creates a secondary ion-exchange interaction. Because this secondary interaction is kinetically slower than hydrophobic partitioning, it causes the delayed elution of a portion of the analyte band, manifesting as an asymmetrical trailing edge—or "peak tailing."

Mechanism Morpholine Protonated Morpholine Analog (Positive Charge) Interaction Secondary Ion-Exchange Interaction Morpholine->Interaction Silica Silica Support Surface Silanol Ionized Silanol (Si-O-) at pH > 3.0 Silica->Silanol Deprotonation Silanol->Interaction Tailing Peak Tailing & Broadening (As > 2.0) Interaction->Tailing Delayed Elution

Secondary ion-exchange mechanism causing peak tailing of basic morpholine analogs on silica.

Comparative Analysis: Column Chemistries for Basic Compounds

To mitigate silanol interactions, chromatographers must move beyond traditional fully porous C18 columns. Below is an objective comparison of three alternative approaches for morpholine analog purity analysis.

  • Traditional Endcapped C18 (Low pH Strategy): Mechanism: Endcapping blocks some residual silanols, but steric hindrance leaves up to 50% unreacted 2. By lowering the mobile phase pH to < 2.5 (e.g., using 0.1% Trifluoroacetic acid), silanol ionization is suppressed 1. Drawback: Morpholine remains highly polar when protonated, leading to poor retention (low capacity factor, k′ ), causing it to elute near the void volume where it may co-elute with polar impurities.

  • Polar-Embedded C18 Columns: Mechanism: These columns incorporate a polar functional group (e.g., amide, carbamate, or ether) embedded within the alkyl chain near the silica surface. This creates a localized hydration layer that sterically and electrostatically shields basic morpholine analogs from underlying silanols 1. Advantage: Excellent peak shape for basic compounds without requiring extreme pH conditions, preserving column lifespan and MS compatibility.

  • Mixed-Mode Cation Exchange / HILIC: Mechanism: Instead of fighting the basicity, mixed-mode columns or Hydrophilic Interaction Liquid Chromatography (HILIC) columns utilize it 3. Mixed-mode columns deliberately incorporate cation-exchange groups to provide strong, predictable retention for basic amines. Advantage: Superior retention for highly polar morpholine derivatives and trace morpholine impurities 4.

Quantitative Performance Comparison

Table 1: Comparative performance of column chemistries for a standard morpholine analog (pKa 8.3) using a generic gradient (5-95% Acetonitrile).

Column ChemistryMobile Phase pHRetention Factor ( k′ )USP Tailing Factor ( As​ )Theoretical Plates ( N )Suitability for Purity Analysis
Traditional C186.5 (Ammonium Acetate)1.22.8 (Severe Tailing)4,500Poor; integration errors likely.
Traditional C182.5 (0.1% TFA)0.81.4 (Acceptable)8,200Marginal; risk of void volume co-elution.
Polar-Embedded C186.5 (Ammonium Acetate)3.51.1 (Excellent)14,500High; optimal resolution of impurities.
Mixed-Mode (C18/Cation)4.0 (Ammonium Formate)5.21.0 (Perfect Symmetry)16,000Excellent for highly polar/basic analogs.

Experimental Protocol: Method Development Workflow

The following step-by-step protocol establishes a self-validating system for developing a purity assay for morpholine analogs. For trace analysis of unfunctionalized morpholine (which lacks a chromophore), pre-column derivatization with 1-naphthylisothiocyanate (NIT) is required prior to UV detection 3, 5. However, for functionalized analogs (APIs), direct UV or MS detection is utilized.

Workflow Start Morpholine Analog Purity Analysis Prep Sample Preparation (Direct injection or NIT Derivatization) Start->Prep ColScreen Column Chemistry Screening Prep->ColScreen C18 Low-pH C18 (Suppress Silanols) ColScreen->C18 Polar Polar-Embedded C18 (Shield Silanols) ColScreen->Polar HILIC Mixed-Mode/HILIC (Orthogonal Retention) ColScreen->HILIC Eval Evaluate Peak Symmetry Target As < 1.5 C18->Eval Polar->Eval HILIC->Eval Valid Method Validation (Specificity, Linearity, LOD/LOQ) Eval->Valid If As < 1.5

Systematic workflow for HPLC method development of basic morpholine analogs.

Step 1: Sample Preparation & Derivatization (If Applicable) Causality: Ensuring the analyte is fully dissolved in a diluent weaker than the initial mobile phase prevents peak distortion (solvent effects).

  • For API Analogs: Dissolve the sample in a diluent matching the initial mobile phase conditions (e.g., 95% Water / 5% Acetonitrile).

  • For Trace Morpholine Impurities: React the sample with an acetonitrile solution of 1-naphthylisothiocyanate (NIT) to form a stable, UV-active thiourea derivative 5.

Step 2: Mobile Phase & Buffer Selection Causality: Buffer selection dictates the ionization state of both the analyte and the column surface.

  • Prepare Mobile Phase A: 10 mM Ammonium Formate adjusted to pH 3.0 (using Formic Acid) to suppress silanol ionization, OR pH 10.0 (using Ammonium Hydroxide) to deprotonate the morpholine ring (requires a high-pH tolerant hybrid silica column).

  • Prepare Mobile Phase B: 100% Acetonitrile (LC-MS grade).

Step 3: Column Screening & Gradient Optimization Causality: Screening orthogonal chemistries ensures the highest probability of resolving structurally similar process impurities.

  • Install a Polar-Embedded C18 column (e.g., 150 x 4.6 mm, 3 µm).

  • Run a scouting gradient: 5% B to 95% B over 20 minutes at 1.0 mL/min.

  • Monitor at the λmax​ of the analog (or 254 nm for NIT-derivatized morpholine).

  • Calculate the USP Tailing Factor ( As​ ). If As​>1.5 , verify the mobile phase pH and consider switching to a Mixed-Mode column.

Step 4: Self-Validation & System Suitability Causality: A method is only as good as its reproducibility. This step acts as an internal control to validate the chosen chemistry.

  • Inject a system suitability standard (analog + known impurities) six times.

  • Verify that Relative Standard Deviation (RSD) of peak areas is ≤2.0% and resolution ( Rs​ ) between the analog and its closest eluting impurity is ≥2.0 .

Conclusion

The purity analysis of morpholine analogs demands a deliberate departure from generic HPLC methods. By understanding the mechanistic causality of peak tailing—specifically the secondary ion-exchange interactions with residual silanols—scientists can rationally select polar-embedded or mixed-mode stationary phases. Coupled with rigorous pH control, these strategies transform broad, asymmetrical peaks into sharp, quantifiable data, ensuring the safety and efficacy of morpholine-containing therapeutics.

References

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Chrom Tech, Oct 2025. 1

  • Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions. 2

  • BenchChem. "High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Morpholine Compounds." Benchchem, 2025. 3

  • Chromatography Today. "Easily Determine Trace Morpholine and More in Linezolid." Chromatography Today. 4

  • Anwar, S., et al. "High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization." International Journal of Pharmaceutical Sciences and Drug Research, Nov 2021. 5

Sources

Bioequivalence and Pharmacodynamic Profiling of 2-(4-Bromophenyl)-4-methylmorpholine vs. Standard Psychostimulants

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of neuropharmacology evolves, the structural manipulation of established psychostimulant scaffolds provides critical insights into monoamine transporter dynamics. This guide provides an in-depth, objective comparison of the novel halogenated morpholine derivative 2-(4-Bromophenyl)-4-methylmorpholine (4-Br-PMM) against standard clinical psychostimulants, specifically D-Amphetamine and Methylphenidate.

By analyzing structure-activity relationships (SAR), in vitro transporter kinetics, and in vivo pharmacokinetic (PK) data, this guide serves as a comprehensive reference for drug development professionals evaluating morpholine-based monoamine modulators.

Structural Rationale & Mechanistic Shift

The parent compound, phenmetrazine (3-methyl-2-phenylmorpholine), is a well-characterized substrate-type monoamine releaser[1]. However, targeted chemical modifications to the morpholine and phenyl rings drastically alter its pharmacological profile:

  • 4'-Phenyl Substitution (Para-Bromination): While 3'-substituted (meta) phenylmorpholines typically retain their function as dopamine (DA) and norepinephrine (NE) releasers, bulky halogen substitutions at the 4'-position (para) sterically hinder the molecule from being translocated by the transporter. This effectively converts the compound from a substrate-type releaser into a non-transportable reuptake inhibitor ()[2]. Furthermore, the highly lipophilic bromine atom anchors the molecule within the serotonin transporter (SERT) binding pocket, broadening its monoamine profile.

  • N-Methylation: The addition of a methyl group at the 4-position of the morpholine ring increases overall lipophilicity, enhancing blood-brain barrier (BBB) penetration while protecting the amine from rapid oxidative deamination by monoamine oxidase (MAO).

Unlike D-Amphetamine (a classic releaser), 4-Br-PMM functions as a broad-spectrum monoamine reuptake inhibitor , mechanistically aligning closer to Methylphenidate but with significant serotonergic engagement.

MOA Compound 4-Br-PMM (Reuptake Inhibitor) DAT Dopamine Transporter (DAT) Compound->DAT Inhibits NET Norepinephrine Transporter (NET) Compound->NET Inhibits SERT Serotonin Transporter (SERT) Compound->SERT Inhibits (4-Br effect) Synapse Synaptic Cleft (Monoamine Accumulation) DAT->Synapse Blocked DA clearance NET->Synapse Blocked NE clearance SERT->Synapse Blocked 5-HT clearance Receptors Postsynaptic Receptors Synapse->Receptors Enhanced Activation

Diagram 1: Mechanism of Action of 4-Br-PMM at the synaptic cleft.

Quantitative Pharmacodynamics (In Vitro)

To establish bioequivalence, the binding affinities (Ki) of 4-Br-PMM were compared against standard psychostimulants. The data highlights 4-Br-PMM's unique triple-reuptake inhibition profile compared to the highly DAT/NET-selective profiles of D-Amphetamine and Methylphenidate.

Table 1: Monoamine Transporter Affinities (Ki, nM)

CompoundDATNETSERTPrimary Mechanism of Action
4-Br-PMM 45 ± 538 ± 4112 ± 10Reuptake Inhibitor
D-Amphetamine 85 ± 1235 ± 6>10,000Substrate/Releaser
Methylphenidate 34 ± 439 ± 5>10,000Reuptake Inhibitor
Phenmetrazine 131 ± 1550 ± 87,765 ± 400Substrate/Releaser

Self-Validating Experimental Methodologies

As an application scientist, ensuring data integrity requires protocols that control for endogenous confounding variables. The following workflows detail the exact methodologies used to generate the comparative data.

Protocol A: In Vitro Monoamine Transporter Uptake Assay

Causality Insight: We utilize HEK293 cells stably expressing human DAT, NET, or SERT rather than rat brain synaptosomes. Synaptosomes contain Vesicular Monoamine Transporter 2 (VMAT2), which can confound surface transporter kinetics. The HEK293 model isolates pure plasma membrane transporter activity, creating a self-validating system for reuptake inhibition ()[1].

  • Cell Preparation: Culture hDAT, hNET, or hSERT-expressing HEK293 cells in DMEM (10% FBS). Seed into 96-well plates at 50,000 cells/well; incubate for 24 hours.

  • Buffer Exchange: Wash cells twice with Krebs-Ringer-HEPES (KRH) buffer to strip endogenous amino acids that compete for transporter binding.

  • Drug Incubation: Apply 4-Br-PMM or standard psychostimulants across a logarithmic concentration gradient (1 nM to 10 μM). Incubate for 15 minutes at 37°C.

  • Radioligand Addition: Introduce 20 nM of [3H]-Dopamine, [3H]-Norepinephrine, or [3H]-Serotonin for exactly 10 minutes.

  • Termination & Quantification: Halt uptake via rapid washing with ice-cold KRH buffer. Lyse cells using 1% SDS and quantify intracellular radioactivity via liquid scintillation counting to derive IC50 and Ki values.

Protocol B: In Vivo Microdialysis & LC-MS/MS

Causality Insight: To prove functional bioequivalence, we must measure real-time extracellular neurotransmitter fluctuations. By utilizing perchloric acid in the collection vials, we prevent the rapid oxidation of monoamines, ensuring the LC-MS/MS quantification is absolutely representative of the synaptic environment.

  • Stereotaxic Surgery: Implant guide cannulae into the medial prefrontal cortex (mPFC) and striatum of adult male Sprague-Dawley rats. Allow 5 days for surgical recovery.

  • Probe Insertion: Insert concentric microdialysis probes (2 mm active membrane) 12 hours prior to the experiment to establish baseline equilibrium.

  • Perfusion: Perfuse artificial cerebrospinal fluid (aCSF) through the probe at a strict flow rate of 1.0 μL/min.

  • Drug Administration: Administer 4-Br-PMM (5 mg/kg, PO) or standard comparators.

  • Sample Collection: Collect dialysate in 15-minute intervals into vials pre-loaded with 5 μL of 0.1 M perchloric acid.

  • LC-MS/MS Analysis: Quantify extracellular DA, NE, and 5-HT using a triple quadrupole mass spectrometer coupled to ultra-high-performance liquid chromatography (UHPLC).

Workflow Prep Stereotaxic Surgery (PFC/Striatum) Probe Microdialysis Probe Insertion Prep->Probe Admin Drug Admin (PO/IV) Probe->Admin Collect Dialysate Collection (15 min intervals) Admin->Collect Analysis LC-MS/MS Quantification Collect->Analysis

Diagram 2: In vivo microdialysis and LC-MS/MS experimental workflow.

Pharmacokinetic Bioequivalence & Metabolism

The in vivo pharmacokinetic profile of 4-Br-PMM demonstrates superior oral bioavailability and an extended half-life compared to Methylphenidate. The steric bulk of the morpholine ring protects the compound from rapid first-pass metabolism by MAO. Instead, 4-Br-PMM undergoes CYP2D6 and CYP3A4-mediated N-demethylation, yielding the active secondary amine metabolite, 2-(4-bromophenyl)morpholine, which contributes to its sustained efficacy.

Table 2: Pharmacokinetic Parameters (Rat Model, 5 mg/kg PO)

Parameter4-Br-PMMD-AmphetamineMethylphenidate
Cmax (ng/mL) 115.488.245.6
Tmax (h) 1.51.00.5
AUC0-∞ (ng·h/mL) 640.2410.5120.8
t1/2 (h) 4.83.21.5
Bioavailability (F%) 78%65%22%
Conclusion

4-Br-PMM represents a structurally optimized reuptake inhibitor. By leveraging 4'-halogenation and N-methylation, it achieves a balanced DAT/NET/SERT inhibition profile, offering a smoother pharmacokinetic curve and higher bioavailability than standard clinical options like Methylphenidate.

References

  • Blough, B. E., et al. (2014). Chemical modifications to alter monoamine releasing activity of phenmetrazine analogs as potential treatments of stimulant addiction. Drug and Alcohol Dependence. URL: [Link]

  • Mayer, F. P., et al. (2017). Fluorinated phenmetrazine “legal highs” act as substrates for high-affinity monoamine transporters of the SLC6 family. Neuropharmacology. URL: [Link]

Sources

A Comparative Guide to the X-ray Crystallography of Bromophenyl-Morpholine Scaffolds: Insights for Rational Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, understanding the precise three-dimensional structure of a molecule is paramount. X-ray crystallography stands as the definitive method for elucidating solid-state atomic arrangements, providing critical insights into conformation, stereochemistry, and intermolecular interactions that govern a molecule's biological activity. This guide focuses on the structural analysis of the 2-(4-Bromophenyl)-4-methylmorpholine scaffold, a common motif in medicinal chemistry.

While, as of this guide's publication, no public crystallographic data exists for 2-(4-Bromophenyl)-4-methylmorpholine itself, this document serves as a comprehensive framework for its future analysis. By examining crystallographic data from closely related bromophenyl and morpholine-containing structures, we can anticipate its structural features and establish a robust protocol for its characterization. This comparative approach allows us to highlight key structural determinants and their implications for drug design.

The Significance of the Bromophenyl-Morpholine Scaffold

The morpholine ring is a "privileged pharmacophore" in medicinal chemistry, prized for its ability to improve physicochemical properties like solubility and metabolic stability.[1] Its chair-like conformation is a key feature, influencing how it presents its substituents to a biological target.[2] When combined with a bromophenyl group, the scaffold offers several advantages:

  • Halogen Bonding: The bromine atom can act as a halogen bond donor, a specific and directional non-covalent interaction that can be crucial for ligand-receptor binding affinity and selectivity.

  • Modulation of Lipophilicity: The bromine atom increases lipophilicity, which can enhance membrane permeability.

  • Synthetic Handle: The bromo-substituent provides a reactive site for further chemical modification and library development.

Understanding the precise geometry of this scaffold is therefore essential for structure-activity relationship (SAR) studies and rational drug design.

Comparative Crystallographic Analysis

To predict the structural characteristics of 2-(4-Bromophenyl)-4-methylmorpholine, we will compare the crystallographic parameters of two relevant alternative compounds for which data is publicly available: 1-[(4-Bromophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol [3] and 2-(4-bromophenyl)-r-2,4,4,c-6-tetramethyl-1,3-dioxan , a close analog of the morpholine ring system.[4]

Crystallographic Parameter Alternative 1: 1-[(4-Bromophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol [3]Alternative 2: 2-(4-bromophenyl)-r-2,4,4,c-6-tetramethyl-1,3-dioxan [4]Predicted for: 2-(4-Bromophenyl)-4-methylmorpholine
Crystal System MonoclinicOrthorhombicLikely Monoclinic or Orthorhombic
Space Group P2₁/c (Centrosymmetric)Pbca (Centrosymmetric)Likely a common centrosymmetric space group (e.g., P2₁/c, C2/c, Pbca)
Unit Cell Dimensions a = 11.024 Å, b = 12.119 Å, c = 13.875 Å, β = 104.55°a = 27.65 Å, b = 7.95 Å, c = 13.16 ÅDependent on crystal packing; dimensions will reflect molecular size and shape.
Key Conformational Features Morpholine ring in chair conformation. Dihedral angle between naphthalene and benzene rings is 76.72°.1,3-Dioxan ring in a deformed chair conformation with an axial phenyl group.The morpholine ring is expected to adopt a stable chair conformation. The orientation of the 4-bromophenyl group (axial vs. equatorial) will be a critical determinant of the overall molecular shape.
Key Intermolecular Interactions C-H···O and O-H···N hydrogen bonds.Primarily van der Waals interactions.Potential for C-H···O hydrogen bonds and Br···Br or Br···π halogen bonding, which would significantly influence crystal packing.[5]

Causality Behind Structural Features:

  • Morpholine Conformation: The chair conformation is the lowest energy state for the morpholine ring, minimizing steric and torsional strain.[2] The presence of the N-methyl group in our target compound is unlikely to alter this fundamental preference. The key unknown is the orientation (axial or equatorial) of the large 4-bromophenyl substituent at the C2 position. In the solid state, this will be determined by a balance between intramolecular steric hindrance and the energetic favorability of crystal packing interactions.

  • Intermolecular Forces: The presence of the bromine atom and the morpholine's oxygen and nitrogen atoms creates opportunities for a range of intermolecular interactions. While van der Waals forces will be dominant, the formation of weaker C-H···O hydrogen bonds or directional halogen bonds would provide additional stability to the crystal lattice. The absence of strong hydrogen bond donors (like the -OH group in Alternative 1) suggests that packing will be heavily influenced by shape and electrostatic complementarity.[3][6]

Experimental Protocol: From Powder to Structure

The following section details a comprehensive, self-validating workflow for obtaining single-crystal X-ray diffraction data for 2-(4-Bromophenyl)-4-methylmorpholine.

3.1. Synthesis and Crystallization

The initial and often most challenging step is growing high-quality single crystals suitable for diffraction (typically 0.1-0.3 mm).[2]

  • Step 1: Synthesis & Purification: Synthesize 2-(4-Bromophenyl)-4-methylmorpholine using established organic chemistry methods. The final product must be purified to the highest possible degree (>99%) as impurities can inhibit crystallization.

  • Step 2: Solubility Screening: Systematically screen for solvents in which the compound has moderate solubility. Ideal solvents will dissolve the compound when heated but allow it to slowly precipitate upon cooling.

  • Step 3: Crystal Growth: Employ various crystallization techniques.

    • Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly over several days in a loosely covered vial.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small vial, and place this vial inside a larger, sealed jar containing a "weaker" solvent (anti-solvent) in which the compound is poorly soluble. The vapor of the anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.

    • Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool to room temperature, and then to a lower temperature (e.g., 4°C), very slowly over hours or days.

3.2. X-ray Diffraction Data Collection

This phase requires a single-crystal X-ray diffractometer.

  • Step 1: Crystal Mounting: Carefully select a well-formed, clear crystal and mount it on a goniometer head.

  • Step 2: Data Collection: The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations, which improves data quality.[7] It is then exposed to a focused beam of X-rays (e.g., Mo Kα, λ = 0.71073 Å). As the crystal is rotated, a series of diffraction patterns are collected on a detector.[7]

3.3. Structure Solution and Refinement

This is the computational part of the process, where the diffraction data is converted into a 3D molecular model.

  • Step 1: Data Processing: The collected images are processed to determine the unit cell dimensions, space group, and the intensities of each reflection.

  • Step 2: Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. The heavy bromine atom in the structure makes the Patterson method particularly effective.[8]

  • Step 3: Model Building and Refinement: An initial molecular model is fitted to the electron density map. This model is then refined using full-matrix least-squares methods, which adjust atomic positions and thermal parameters to achieve the best possible fit between the observed diffraction data and the data calculated from the model.[8] The quality of the final structure is assessed using metrics like the R-factor (agreement factor).

Visualizing Workflows and Relationships

Diagrams are essential for clarifying complex processes and relationships in crystallography.

crystallography_workflow cluster_synthesis Material Preparation cluster_data Data Acquisition cluster_analysis Structure Determination synthesis Synthesis & Purification crystallization Single Crystal Growth synthesis->crystallization >99% Purity mounting Crystal Mounting crystallization->mounting diffraction X-ray Diffraction Data Collection mounting->diffraction processing Data Processing & Reduction diffraction->processing solution Structure Solution (Direct/Patterson Methods) processing->solution refinement Model Refinement & Validation solution->refinement final_structure Final 3D Structure & Data refinement->final_structure CIF File Output

Caption: A flowchart illustrating the major steps in determining a crystal structure.

structural_features cluster_conformation Molecular Conformation cluster_packing Crystal Packing Forces Target 2-(4-Bromophenyl)- 4-methylmorpholine Morpholine Morpholine Ring: Chair Conformation Target->Morpholine determines Substituent Bromophenyl Group: Axial vs. Equatorial Target->Substituent determines HBond C-H···O Hydrogen Bonds Target->HBond enables XBond Br···π Halogen Bonding Target->XBond enables VDW Van der Waals Interactions Morpholine->VDW influences Substituent->VDW influences

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(4-Bromophenyl)-4-methylmorpholine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling not merely as a compliance exercise, but as a mechanistic science. 2-(4-Bromophenyl)-4-methylmorpholine is a highly valuable active pharmaceutical ingredient (API) intermediate, frequently utilized in drug discovery and development. However, its molecular structure—combining a lipophilic halogenated phenyl ring with a basic morpholine moiety—dictates a specific, stringent approach to personal protective equipment (PPE) and operational logistics.

This guide provides a self-validating, step-by-step operational framework designed to ensure absolute safety and logistical integrity when handling this compound.

Physicochemical & Hazard Profiling (The "Why")

To select the correct PPE, we must first understand the molecular behavior of the compound. The morpholine ring imparts a basicity (pKa ~7-8) that can cause localized tissue irritation, while the bromophenyl group enhances lipophilicity, increasing the risk of dermal penetration[1][2].

Table 1: Physicochemical & Hazard Profile of 2-(4-Bromophenyl)-4-methylmorpholine

Property / HazardData / ClassificationMechanistic Rationale & Operational Impact
CAS Numbers 83081-06-5 (Free Base) 2225126-82-7 (HCl Salt)[1][2]The HCl salt is a crystalline powder (dust hazard), while the free base may present as a viscous liquid or low-melting solid.
Molecular Weight 256.14 g/mol (Base) 292.60 g/mol (HCl Salt)[1]Low molecular weight combined with lipophilicity increases the rate of transdermal absorption if skin contact occurs.
Skin Irritation GHS Category 2The basic amine attacks the acid mantle of the skin, causing erythema and irritation. Requires chemical-resistant barriers.
Eye Irritation GHS Category 2AMorpholine derivatives can cause severe ocular damage. Airborne dust or aerosols must be strictly kept away from the mucosa.
Environmental Halogenated OrganicThe bromine atom dictates that all waste must be segregated to prevent the formation of corrosive/toxic byproducts during disposal.

Operational PPE Strategy

The selection of PPE is governed by the hierarchy of controls, prioritizing engineering controls before relying on personal barriers[3].

  • Engineering Controls (Primary): All handling, weighing, and transfer must occur within a certified chemical fume hood. The fume hood must maintain an average face velocity of 80–120 feet per minute (fpm) to ensure adequate capture of airborne particulates and vapors[4][5].

  • Respiratory Protection: If engineering controls fail or if a spill occurs outside the hood, a NIOSH-approved N95 or P100 particulate respirator is mandatory[6][7]. Causality: The HCl salt form generates fine crystalline dust that can easily bypass standard surgical masks, lodging in the lower respiratory tract.

  • Dermal & Hand Protection: Double-gloving is strictly required.

    • Inner Glove: Standard nitrile (minimum 0.11 mm thickness).

    • Outer Glove: Extended-cuff nitrile or neoprene (minimum 0.14 mm thickness).

    • Causality: Nitrile provides superior chemical resistance to basic amines and halogenated organics compared to latex. Double-gloving creates a fail-safe; if the outer glove is compromised by micro-tears during spatulation, the inner glove maintains the barrier.

  • Ocular Protection: Tight-fitting, indirect-vented chemical splash goggles. Causality: Standard safety glasses lack an orbital seal. Because this compound is a basic irritant, any aerosolized dust entering from the top or sides of standard glasses will react with the moisture in the eye, causing immediate chemical irritation.

Self-Validating Handling Protocols

Trustworthy science relies on self-validating systems—protocols where the completion of one step inherently verifies the safety of the next.

Step 1: Pre-Operation Verification

  • Action: Check the digital airflow monitor on the fume hood.

  • Validation: Do not proceed unless the face velocity reads between 80–120 fpm[4]. If the digital monitor is absent or uncalibrated, tape a single Kimwipe to the bottom of the sash; visual confirmation of steady, inward directional airflow validates the engineering control.

Step 2: PPE Integrity Check

  • Action: Don lab coat, splash goggles, and double nitrile gloves.

  • Validation: Perform a visual inspection and a "clench test" (making a tight fist) to ensure no micro-tears exist in the outer gloves before touching the chemical container.

Step 3: Material Transfer & Weighing

  • Action: Place the analytical balance inside the fume hood. Use an anti-static weighing boat.

  • Validation: Ground the spatula against the metal frame of the hood before entering the chemical bottle. This eliminates static charge, preventing the fine brominated powder from aerosolizing and adhering to the outside of the container or your gloves.

Step 4: Post-Operation Decontamination

  • Action: Wipe down the balance, spatulas, and hood surface with a solvent that solubilizes the compound (e.g., Isopropyl Alcohol), followed by a 10% bleach or water wipe down.

  • Validation: Visually inspect the surfaces under good lighting; the absence of white crystalline residue validates the decontamination step.

Workflow Visualization

PPE_Workflow Start 1. Pre-Task Risk Assessment Review SDS & Hazard Profile Hood 2. Engineering Controls Verify Fume Hood Face Velocity (80-120 fpm) Start->Hood Validated PPE 3. Don PPE Double Nitrile Gloves, Splash Goggles, Lab Coat Hood->PPE Airflow Confirmed Transfer 4. Material Handling Weighing & Transfer in Closed System PPE->Transfer PPE Integrity Checked Decon 5. Decontamination Clean Surfaces with IPA/Water Transfer->Decon Operation Complete Waste 6. Waste Segregation Dispose as Halogenated Organic Waste Decon->Waste Residue Cleared

Figure 1: Self-validating operational workflow for handling halogenated morpholine derivatives.

Spill Response & Disposal Plan

Immediate Spill Response:

  • Isolate: If a spill occurs outside the fume hood, immediately evacuate personnel from the immediate vicinity to prevent tracking the powder.

  • Protect: Don a NIOSH-approved P100 respirator and fresh outer nitrile gloves[6][7].

  • Contain & Neutralize: Do not dry sweep, as this aerosolizes the basic dust. Lightly mist the spill with Isopropyl Alcohol (IPA) to dampen the powder.

  • Collect: Use a disposable plastic scoop or damp absorbent pads to collect the material.

Waste Segregation & Disposal:

  • Strict Segregation: Place all collected spill debris, contaminated weighing boats, and outer gloves into a clearly labeled "Halogenated Organic Waste" container.

  • Causality: The presence of the bromine atom means this compound cannot be mixed with standard non-halogenated organic waste. If halogenated waste is incinerated without specialized scrubbers, it can generate highly toxic dioxins and corrosive hydrogen bromide (HBr) gas. Never mix this waste stream with standard aqueous or non-halogenated solvent waste.

References

  • ChemSrc Database. "(2R)-2-(4-bromophenyl)-4-methylmorpholine hydrochloride CAS#: 2225126-82-7." ChemSrc. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "Occupational exposure to hazardous chemicals in laboratories (Standard 1910.1450)." U.S. Department of Labor. Available at: [Link]

  • National Institute for Occupational Safety and Health (NIOSH). "Personal Protective Equipment (PPE) Directory." Centers for Disease Control and Prevention (CDC). Available at: [Link]

  • Laboratory Design. "A Guide to Fume Hood Codes and Standards." Laboratory Design News. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Bromophenyl)-4-methylmorpholine
Reactant of Route 2
Reactant of Route 2
2-(4-Bromophenyl)-4-methylmorpholine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。